1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
Description
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Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H,(H3,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKGDZCTHXHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of 1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of targeted therapeutic agents. Its hydrochloride salt, 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, and its derivatives have garnered significant attention for their potent inhibitory activity against a range of protein kinases and other enzymes implicated in oncogenesis and inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound class, focusing on its role as a hinge-binding motif in the ATP-binding pocket of key signaling proteins. We provide a comprehensive overview of its inhibitory effects on crucial targets such as Fibroblast Growth Factor Receptors (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, c-Met, and Phosphodiesterase 4B (PDE4B). This document summarizes quantitative efficacy data, details key experimental protocols for inhibitor characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development in this promising area of targeted therapy.
Core Mechanism of Action: A Privileged Scaffold for Kinase Inhibition
The primary mechanism of action for derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine lies in their function as ATP-competitive inhibitors. The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a bioisostere for the adenine base of ATP, enabling it to effectively occupy the ATP-binding pocket of various kinases.
A key interaction is the formation of hydrogen bonds between the pyrrolopyridine ring system and the hinge region of the kinase domain. Specifically, the pyridine nitrogen and the pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine scaffold act as hydrogen bond acceptors and donors, respectively, forming critical interactions with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region of the kinase. This anchoring interaction provides a stable binding mode, which is then further refined by substitutions on the core scaffold to achieve potency and selectivity for the target kinase.
For instance, in the context of FGFR1 inhibition, the 1H-pyrrolo[2,3-b]pyridine ring forms two hydrogen bonds with the backbone carbonyl of glutamic acid 562 (E562) and the amide group of alanine 564 (A564) in the hinge region. Substituents on the scaffold can then extend into adjacent hydrophobic pockets to form additional van der Waals interactions and hydrogen bonds, thereby enhancing inhibitory activity.
Key Cellular Targets and Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine have demonstrated potent inhibitory activity against several key enzymes involved in cell signaling and disease progression.
Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent pan-FGFR inhibitors. By blocking the ATP-binding site of FGFRs, these compounds inhibit receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Ataxia-Telangiectasia Mutated (ATM) Kinase
ATM is a critical protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs). ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. By blocking the kinase activity of ATM, these inhibitors prevent the phosphorylation of downstream targets such as CHK2 and p53, thereby abrogating cell cycle arrest and DNA repair, leading to the accumulation of DNA damage and subsequent cell death.
c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide range of human cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed to inhibit c-Met kinase activity, thereby blocking downstream signaling through pathways such as PI3K/AKT and RAS/MAPK.
Phosphodiesterase 4B (PDE4B)
PDE4B is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating inflammatory responses. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). 1H-pyrrolo[2,3-b]pyridine-based compounds have been developed as potent and selective PDE4B inhibitors for the treatment of inflammatory diseases.
The Diverse Biological Activities of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives: A Technical Overview for Drug Discovery
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] A significant area of research has focused on their development as kinase inhibitors, with several 1H-pyrrolo[2,3-b]pyridine-based molecules targeting critical kinases implicated in cancer and other diseases.[1] This technical guide provides a comprehensive overview of the biological activities of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, with a focus on their role as kinase inhibitors, their impact on cellular processes, and the experimental methodologies used for their evaluation.
Kinase Inhibition: A Primary Mechanism of Action
A predominant theme in the study of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives is their potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in the progression of numerous cancers, including breast, lung, and bladder cancer.[3][4][5] Consequently, targeting FGFRs is an attractive therapeutic strategy. Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[3][4][5]
For instance, compound 4h from one study demonstrated potent, pan-FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively.[3][4][5] This inhibition of FGFR activity leads to downstream effects such as the inhibition of breast cancer cell proliferation, induction of apoptosis, and a significant reduction in cell migration and invasion.[3][4][5]
Other Kinase Targets
Beyond FGFRs, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as inhibitors of several other kinases:
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent MELK inhibitors. The optimized compound 16h exhibited an IC50 of 32 nM against MELK and demonstrated excellent anti-proliferative effects on various cancer cell lines.[6]
-
c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors. Compound 9 displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM.[7]
-
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors. Compound 11h showed an IC50 of 0.14 µM and exhibited significant inhibition of TNF-α release.[8]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: Rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors. Compound 25a demonstrated excellent kinase selectivity and synergistic antitumor efficacy when combined with irinotecan.[9]
-
Protein Kinase B (Akt): The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the synthesis of inhibitors for Protein Kinase B (Akt), a kinase frequently deregulated in cancer.[10]
-
Calcium-Dependent Protein Kinase 1 (CDPK1): Derivatives based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a close analog of 1H-pyrrolo[2,3-b]pyridine, have been explored as inhibitors of CDPK1 in parasites.[11]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for representative 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives and their analogs against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [3][4][5] |
| FGFR2 | 9 | [3][4][5] | |
| FGFR3 | 25 | [3][4][5] | |
| FGFR4 | 712 | [3][4][5] | |
| 16h | MELK | 32 | [6] |
| 9 | c-Met | 22.8 | [7] |
| 11h | PDE4B | 140 | [8] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 16h | A549 | 0.109 | Lung Cancer | [6] |
| MDA-MB-231 | 0.245 | Breast Cancer | [6] | |
| MCF-7 | Not specified | Breast Cancer | [6] | |
| 9 | MKN-45 | 0.329 | Gastric Cancer | [7] |
| EBC-1 | 0.479 | Lung Cancer | [7] |
Detailed Experimental Protocols
The evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives involves a series of standardized in vitro assays to determine their biological activity.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the inhibitory potency of a compound against a specific kinase.
Methodology:
-
A reaction mixture is prepared containing the target kinase, a biotinylated substrate peptide, and the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
After a second incubation period, the TR-FRET signal is measured. A decrease in the FRET signal indicates inhibition of the kinase by the test compound.
-
IC50 values are calculated from the dose-response curves.[1]
Cell Proliferation Assay (Sulforhodamine B - SRB)
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with increasing concentrations of the test compound for a period of 72 hours.
-
After treatment, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the number of viable cells.
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GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.
Methodology:
-
Cells are treated with the test compound at its GI50 concentration for 24 or 48 hours.
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Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are resuspended in an Annexin V binding buffer.
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Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes) are added to the cell suspension.
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The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Migration and Invasion Assay (Transwell Chamber Assay)
Objective: To evaluate the effect of the compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Cancer cells, pre-treated with a sub-lethal concentration of the test compound, are seeded in the upper chamber of a Transwell insert in a serum-free medium. For the invasion assay, the insert is coated with a basement membrane extract like Matrigel.
-
The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
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After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
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The cells that have migrated/invaded to the lower surface of the insert are fixed, stained, and counted under a microscope.
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A reduction in the number of migrated/invaded cells in the treated group compared to the control group indicates an inhibitory effect of the compound.[1]
Conclusion
Derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine are a versatile and promising class of compounds with significant biological activity, particularly as potent and selective kinase inhibitors. Their demonstrated efficacy in inhibiting key signaling pathways and cellular processes implicated in cancer underscores their potential as therapeutic agents. The well-established experimental protocols for their synthesis and biological evaluation provide a robust framework for the continued development and optimization of these compounds in the pursuit of novel and effective therapies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is the hydrochloride salt of the parent compound 1H-pyrrolo[2,3-b]pyridin-4-amine. The pyrrolo[2,3-b]pyridine core is also commonly referred to as 7-azaindole.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1134307-94-0 | |
| Molecular Formula | C₇H₈ClN₃ | ChemicalBook |
| Molecular Weight | 169.61 g/mol | ChemicalBook |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride | ChemicalBook |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Note: Specific quantitative data such as melting point, boiling point, and density for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride are not consistently reported in publicly available literature. Researchers should refer to supplier-specific documentation for precise values.
Commercial Availability
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is available from various chemical suppliers catering to the research and development market.
Table 2: Selected Suppliers
| Supplier | Location |
| Wuhan TCASChem Technology Co., Ltd. | China |
| Bide Pharmatech Ltd. | China |
| Shanghai ZiHao Pharmaceutical Co., Ltd. | China |
| Ambeed, Inc. | USA |
| Chemenu Inc. | China |
| BLD Pharmatech Ltd. | China |
| SAGECHEM LIMITED | China |
This is not an exhaustive list. Researchers are advised to consult various chemical sourcing platforms for a complete list of suppliers and to obtain certificates of analysis for lot-specific quality control data.
Biological Significance and Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Its structural similarity to purine allows it to function as an ATP-competitive inhibitor. Derivatives of this core have been extensively investigated for the treatment of various diseases, most notably cancer.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Several studies have reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and impede cell migration and invasion in vitro.
Below is a generalized representation of the FGFR signaling pathway, which is a target for compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Inhibition of Phosphodiesterase 4B (PDE4B)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored as inhibitors of phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a crucial second messenger in inflammatory processes. Inhibition of PDE4B can lead to an increase in cAMP, which in turn suppresses the release of pro-inflammatory cytokines like TNF-α. This mechanism makes PDE4B an attractive target for inflammatory diseases.
Experimental Protocols
General Synthesis of 4-amino-pyrrolopyridine Derivatives
A common strategy involves the nucleophilic substitution of a 4-chloro-pyrrolopyridine precursor with an amine. The following is a generalized, hypothetical workflow for the synthesis of the parent amine, which could then be converted to the hydrochloride salt.
Note on Experimental Execution:
-
Reaction Conditions: The nucleophilic substitution would likely require elevated temperatures and a suitable solvent, such as isopropanol or DMF.
-
Purification: The final product would require purification, typically by recrystallization or column chromatography, to achieve high purity suitable for research purposes.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a valuable building block for the synthesis of biologically active molecules. The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold in medicinal chemistry, particularly for the development of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. While specific experimental and analytical data for the hydrochloride salt are sparse in the public domain, this guide provides a foundational understanding of its chemical nature, commercial availability, and the therapeutic relevance of its core structure. Researchers are encouraged to consult supplier-specific data for detailed characterization and to draw upon the extensive literature on related pyrrolopyridine derivatives for insights into synthetic methodologies and biological applications.
The Versatile Scaffold: A Deep Dive into 1H-Pyrrolo[2,3-b]pyridine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique structural and electronic properties have made it a versatile starting point for the development of targeted therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. This technical guide provides a comprehensive overview of the medicinal chemistry of 1H-pyrrolo[2,3-b]pyridine, focusing on its applications as a kinase inhibitor, its diverse biological activities, and the structure-activity relationships (SAR) that govern its therapeutic potential.
A Privileged Core in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a particularly fruitful template for the design of potent and selective kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development. The 7-azaindole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3.[1][2] For example, compound 4h demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[1][2][3] This compound also inhibited breast cancer cell proliferation and induced apoptosis.[1][2] Structure-activity relationship studies revealed that introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could enhance activity by forming a hydrogen bond with the G485 residue in the FGFR kinase domain.[1][3]
Other Kinase Targets
Beyond FGFR, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to target a range of other kinases:
-
Traf2- and NCK-interacting kinase (TNIK): This kinase is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been synthesized, with some exhibiting potent TNIK inhibition with IC50 values lower than 1 nM.[4]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it an attractive oncology target.[5] Fragment-based drug discovery approaches have led to the development of highly substituted 1H-pyrrolo[2,3-b]pyridines with submicromolar cellular FAK inhibition.[5]
-
Polo-like kinase 4 (PLK4): As a major regulator of centriole replication, abnormal expression of PLK4 is associated with several human cancers.[6] Screening of in-house kinase libraries identified 1H-pyrrolo[2,3-b]pyridine analogs as potential PLK4 inhibitors.[6]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[7][8] This compound was shown to indirectly inhibit β-catenin activity and downregulate the WNT/β-catenin signaling pathway.[7][8]
-
c-Met: The c-Met proto-oncogene is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, with some compounds displaying strong c-Met kinase inhibition. For instance, compound 9 had an IC50 of 22.8 nM against c-Met.[9]
-
Janus Kinase 3 (JAK3): JAKs are crucial for modulating inflammatory and immune responses. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.[10]
Diverse Biological Activities: Beyond Kinase Inhibition
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond kinase inhibition. Researchers have explored its utility in various other therapeutic areas:
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is an attractive target for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized as selective and potent PDE4B inhibitors.[11][12]
-
Human Neutrophil Elastase (HNE) Inhibitors: HNE is a serine protease involved in inflammatory diseases, particularly pulmonary pathologies.[13] A new series of HNE inhibitors based on the pyrrolo[2,3-b]pyridine scaffold has been developed, with some compounds exhibiting IC50 values in the low nanomolar range.[13]
-
Anticancer Agents: The 7-azaindole core is a building block for various anticancer agents.[14][15] Structure-activity relationship studies have shown that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often crucial for potent anticancer activity.[14][15][16][17]
-
Antifungal Activity: Certain 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[18]
Structure-Activity Relationship (SAR) Insights
A recurring theme in the medicinal chemistry of 1H-pyrrolo[2,3-b]pyridines is the critical role of substitutions on the core scaffold in determining biological activity and selectivity. Reviews of the SAR of 7-azaindole derivatives have highlighted that positions 1, 3, and 5 are often the most active sites for modification to enhance anticancer properties.[14][15][16][17] The introduction of alkyl, aryl carboxamide, and heterocyclic groups has proven to be a successful strategy for generating potent compounds.[14][15]
Quantitative Data Summary
The following tables summarize the biological activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various targets.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1],[2],[3] |
| FGFR2 | 9 | [1],[2],[3] | |
| FGFR3 | 25 | [1],[2],[3] | |
| 22 | CDK8 | 48.6 | [7],[8] |
| 9 | c-Met | 22.8 | [9] |
Table 2: Other Biological Activities of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound Series | Biological Target | Activity Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Moderate to good inhibition | [11],[12] |
| Pyrrolo[2,3-b]pyridines | HNE | Micromolar to low nanomolar IC50 | [13] |
| 7-Azaindole Derivatives | Various Cancer Cell Lines | 0.10 ± 0.030 to 12.7 ± 4.78 μM | [14],[17] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide representative methodologies for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, as cited in the literature.
General Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
A common synthetic route to functionalized 1H-pyrrolo[2,3-b]pyridines involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine starting material with an appropriate aldehyde.[1][3][19]
Example: Synthesis of FGFR Inhibitors [1][3][19]
-
Step 1: The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50°C to yield intermediate compounds.
-
Step 2: The intermediate compounds undergo a reduction reaction in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish the final products.
General Protocol for Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.
Example: FGFR Kinase Assay [1]
-
The kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified by measuring the TR-FRET signal.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed using various cancer cell lines.
Example: Breast Cancer Cell Proliferation Assay [1][2]
-
4T1 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is determined using a standard method such as the MTT or SRB assay.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes and experimental designs.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry. Its adaptability allows for the creation of potent and selective inhibitors for a multitude of biological targets, particularly protein kinases. The wealth of research into its synthesis, biological evaluation, and structure-activity relationships provides a solid foundation for the future design of novel therapeutics. As our understanding of disease biology deepens, the versatility of the 7-azaindole core ensures its continued relevance in the quest for new and effective medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 7-Azaindole: A Technical Guide to its Discovery and Impact on Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its role as a "privileged fragment" in the design of potent and selective therapeutics. Its unique structural and electronic properties have propelled a multitude of drug candidates into clinical trials, with some achieving market approval. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, with a focus on their application in drug discovery, particularly as kinase inhibitors.
A Serendipitous Discovery and the Rise of a Privileged Scaffold
The 7-azaindole core, a bioisostere of indole, gained prominence through fragment-based drug discovery (FBDD) efforts. Its defining feature is the pyridine nitrogen at position 7, which, in conjunction with the pyrrole NH at position 1, creates a bidentate hydrogen bond donor-acceptor motif. This arrangement perfectly mimics the hinge-binding interaction of the adenine ring of ATP with the backbone of many protein kinases, making it an exceptional scaffold for kinase inhibitor development.
The watershed moment for 7-azaindole arrived with the discovery of Vemurafenib (PLX4032) , a potent and selective inhibitor of the B-RAF V600E mutant kinase. The journey of Vemurafenib from a non-selective fragment to a highly targeted, FDA-approved therapy for metastatic melanoma stands as a testament to the power of FBDD and the versatility of the 7-azaindole core.[1][2][3]
Key 7-Azaindole Derivatives in Drug Discovery
The success of Vemurafenib spurred the exploration of 7-azaindole derivatives against a wide array of therapeutic targets. The following sections highlight some of the most significant examples.
Kinase Inhibitors: The Primary Domain of 7-Azaindole
The ability of the 7-azaindole scaffold to form two crucial hydrogen bonds with the kinase hinge region has made it a go-to starting point for the development of kinase inhibitors.[4]
B-RAF Inhibitors:
-
Vemurafenib (PLX4032): The archetypal 7-azaindole-based drug, Vemurafenib, demonstrates high potency and selectivity for the B-RAF V600E mutant.[5] Its discovery was a landmark achievement in personalized medicine.
Aurora Kinase Inhibitors:
-
GSK1070916A: This potent and selective inhibitor of Aurora B and C kinases has been investigated in clinical trials for the treatment of solid tumors.[6][7][8][9][10][11][12][13][14][15] Its mechanism involves the disruption of mitosis, leading to polyploidy and apoptosis in cancer cells.
Pim Kinase Inhibitors:
-
The 7-azaindole scaffold has been successfully employed to develop highly potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cell cycle progression and apoptosis.
PI3K Inhibitors:
-
Several series of 7-azaindole derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][16][17][18][19][20]
FGFR4 Inhibitors:
-
Selective and covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) based on the 7-azaindole scaffold have shown promise in preclinical models of hepatocellular carcinoma.[12][14]
CDK9 Inhibitors:
-
Potent and highly selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, have been developed using the 7-azaindole core.[21][22][23]
Other Kinase Targets:
-
The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a range of other kinases, including JAK2, KIT/FMS, and Met.
Beyond Kinases: Expanding the Therapeutic Reach
The utility of 7-azaindole derivatives extends beyond kinase inhibition.
Orai Channel Inhibitors:
-
Derivatives of 7-azaindole have been identified as potent inhibitors of Orai calcium channels, with potential applications in the treatment of asthma.[24]
Inhibitors of β-Amyloid Aggregation:
-
In the realm of neurodegenerative diseases, 7-azaindole derivatives have been investigated as inhibitors of β-amyloid peptide aggregation, a key pathological event in Alzheimer's disease.[25]
Data Presentation: A Comparative Look at Potency and Selectivity
The following tables summarize the inhibitory activities of key 7-azaindole derivatives against their primary targets and a selection of other kinases, providing a snapshot of their potency and selectivity.
| Compound | Primary Target | IC50 (nM) | Selectivity Notes |
| Vemurafenib | B-RAFV600E | 13-31 | Potent against C-Raf (IC50 = 6.7-48 nM) and wild-type B-RAF (IC50 = 100-160 nM). Also inhibits SRMS, ACK1, KHS1, and FGR with IC50 values of 18, 19, 51, and 63 nM, respectively.[5] |
| GSK1070916A | Aurora B / Aurora C | 3.5 / 6.5 | >250-fold selective for Aurora B over Aurora A.[8][9][10][11][12][13][14][15] |
| Compound B13 | PI3Kγ | 0.5 | Exceptionally potent and isoform-specific PI3Kγ inhibitor.[16][17] |
| Compound 30 (FGFR4i) | FGFR4 | - | Potent and selective covalent inhibitor.[12][14] |
| CDK9 Inhibitor 38/39 | CDK9 | - | Highly potent and selective with short half-lives.[21][22][23] |
Experimental Protocols: Methodologies for Synthesis and Evaluation
This section provides an overview of the general synthetic strategies for the 7-azaindole core and detailed protocols for key biological assays used to characterize these compounds.
General Synthesis of the 7-Azaindole Core
Several methods have been developed for the synthesis of the 7-azaindole scaffold. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine ring. One such method is the Chichibabin-like cyclization.
Example: Synthesis of 2-phenyl-7-azaindole
A solution of 2-fluoro-3-picoline in an appropriate solvent is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a lithiated intermediate. This intermediate then reacts with benzonitrile. An intramolecular cyclization followed by elimination of lithium fluoride yields the 2-phenyl-7-azaindole product.
Synthesis of Vemurafenib (A Representative Protocol)
The synthesis of Vemurafenib is a multi-step process that involves the coupling of a substituted 7-azaindole core with a functionalized phenyl ring.
Step 1: Synthesis of the 7-Azaindole Core A suitably protected 7-azaindole derivative with a leaving group at the 3-position is prepared.
Step 2: Synthesis of the Phenyl Fragment A phenyl ring bearing the propylsulfonamide and difluorophenyl moieties is synthesized.
Step 3: Coupling and Deprotection The two fragments are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. Subsequent deprotection steps yield the final Vemurafenib molecule.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a 7-azaindole derivative against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (radiolabeled or for use with a detection system)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (7-azaindole derivative)
-
Detection reagents (e.g., for ADP-Glo™, LANCE®, or filter-binding assays)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature for a set period.
-
Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This assay is used to assess the anti-proliferative effects of 7-azaindole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ or IC₅₀ value.[16][24][26]
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of a 7-azaindole derivative.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[4][19][27][28][29]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by 7-azaindole derivatives and a general workflow for their discovery and evaluation.
Figure 1: Simplified B-RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Figure 2: The PI3K/AKT/mTOR signaling pathway and the action of 7-azaindole-based PI3K inhibitors.
Figure 3: A generalized workflow for the discovery and development of 7-azaindole-based drugs.
Conclusion
The 7-azaindole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its journey from a simple heterocyclic fragment to the core of an FDA-approved drug and numerous clinical candidates underscores its significance in medicinal chemistry. The ability of this "privileged fragment" to effectively target the ATP-binding site of kinases has positioned it as a dominant force in the development of kinase inhibitors. As our understanding of disease biology deepens and synthetic methodologies evolve, the 7-azaindole core is poised to remain a central player in the ongoing quest for new and effective medicines.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 22. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [boa.unimib.it]
- 23. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. promega.de [promega.de]
- 28. promega.com [promega.com]
- 29. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Therapeutic Targeting of the 1H-pyrrolo[2,3-b]pyridin-4-amine Scaffold
An in-depth technical guide on the potential therapeutic targets for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
Introduction
The 1H-pyrrolo[2,3-b]pyridin-4-amine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it an ideal building block for the development of potent and selective kinase inhibitors. The hydrochloride salt form of compounds containing this scaffold is often utilized to improve solubility and bioavailability. This guide will delve into the therapeutic potential of this core by focusing on a prominent example, Tofacitinib, a Janus kinase (JAK) inhibitor that has been successfully developed into an approved therapeutic agent. Through the lens of Tofacitinib, we will explore the molecular targets, signaling pathways, and experimental methodologies relevant to this important class of compounds.
Primary Therapeutic Target: The Janus Kinase (JAK) Family
The primary therapeutic targets for many inhibitors built upon the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold are the Janus kinases (JAKs). The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are crucial for mediating the signaling of a wide array of cytokines, interferons, and hormones that are involved in hematopoiesis, immune response, and inflammation.
The JAKs associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity. This allows the JAKs to phosphorylate each other (trans-phosphorylation) and then phosphorylate the receptor itself. These phosphorylated sites on the receptor serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are also phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.
Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for the immune system. Tofacitinib and other inhibitors containing the 1H-pyrrolo[2,3-b]pyridin-4-amine core function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene expression.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Quantitative Data
The therapeutic efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. The selectivity of Tofacitinib for different JAK isoforms is a key determinant of its therapeutic effect and side-effect profile.
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms
| Target | IC50 (nM) | Assay Type |
| JAK1 | 1 | Kinase Assay |
| JAK2 | 20 | Kinase Assay |
| JAK3 | 56 | Kinase Assay |
| TYK2 | 344 | Kinase Assay |
Data are representative values and may vary depending on the specific assay conditions.
Table 2: Pharmacokinetic Properties of Tofacitinib
| Parameter | Value |
| Bioavailability | ~74% |
| Time to Peak Plasma | 0.5 - 1 hour |
| Half-life | ~3 hours |
| Metabolism | Primarily hepatic (CYP3A4, CYP2C19) |
| Excretion | ~70% renal, ~30% fecal |
Experimental Protocols
The evaluation of compounds targeting the JAK family involves a series of in vitro and cell-based assays. A common method to determine the potency of an inhibitor is an in vitro kinase assay.
Protocol: In Vitro JAK Kinase Assay
Objective: To determine the IC50 value of a test compound (e.g., a derivative of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride) against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
JAK enzyme
-
Substrate peptide
-
-
Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
The success of Tofacitinib has validated the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold as a premier starting point for the design of kinase inhibitors. Future research efforts are likely to focus on:
-
Improving Selectivity: Designing new derivatives that can selectively target individual JAK isoforms to fine-tune the therapeutic effects and minimize off-target side effects.
-
Targeting Other Kinases: Exploring the potential of this scaffold to inhibit other kinase families implicated in diseases such as cancer (e.g., ALK, ROS1) and neurodegenerative disorders.
-
Novel Drug Delivery: Developing new formulations and delivery systems to enhance the therapeutic index of these compounds.
In-Depth Technical Guide: Safety and Toxicity Profile of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available safety and toxicity information for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and related compounds as of the date of this report. It is intended for informational purposes for a scientific audience. A comprehensive safety and toxicity assessment requires dedicated preclinical studies which, for this specific compound, are not extensively available in the public domain.
Executive Summary
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a heterocyclic amine containing the 7-azaindole scaffold. While this core structure is found in various biologically active molecules with therapeutic potential, detailed and specific safety and toxicity data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride are limited in publicly accessible literature. Information is primarily derived from Safety Data Sheets (SDS) of structurally related compounds and research on more complex derivatives.
Based on available SDS for similar compounds, 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment and handling procedures are recommended. There is a notable absence of published quantitative data from dedicated toxicology studies, such as acute toxicity (e.g., LD50), genotoxicity, or safety pharmacology assessments for this specific chemical entity.
Hazard Identification and General Safety
Safety Data Sheets for the acetate salt of 1H-pyrrolo[2,3-b]pyridin-4-amine and the hydrochloride salt of its isomer, 1H-pyrrolo[3,2-b]pyridin-5-amine, provide general hazard information. These documents recommend standard handling procedures for chemical reagents.
General Handling and First Aid:
-
Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Do not eat, drink, or smoke when handling.
-
Ingestion: If swallowed, rinse mouth with water and seek medical attention. Do not induce vomiting.
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of skin contact, wash with plenty of water.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.
Preclinical Safety and Toxicity Profile
A thorough review of scientific literature did not yield dedicated preclinical safety and toxicity studies for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride. The following sections summarize findings for related compounds and derivatives, which may not be directly extrapolated to the target compound but provide context on the biological activity of the 7-azaindole scaffold.
Acute Toxicity
No studies reporting the median lethal dose (LD50) for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride were identified. General hazard classifications from related compounds suggest it may be harmful if swallowed.[1]
Genotoxicity
No specific genotoxicity studies, such as the Ames test or in vitro/in vivo micronucleus assays, for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride are publicly available.
In Vitro Cytotoxicity
Research on various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold has included in vitro cytotoxicity assessments, primarily in the context of anticancer activity. For example, certain derivatives have been evaluated for their inhibitory effects on cancer cell lines. However, these studies focus on the therapeutic action of more complex molecules and do not represent a general cytotoxicity profile for the parent amine.
Biological Activity of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a key component in a variety of compounds investigated for therapeutic applications. Understanding the biological targets of its derivatives can provide insights into potential mechanisms of action and off-target effects.
-
Kinase Inhibition: Numerous derivatives have been synthesized and evaluated as inhibitors of various protein kinases. These include Ataxia Telangiectasia Mutated (ATM) kinase, Fibroblast Growth Factor Receptor (FGFR), and Phosphodiesterase 4B (PDE4B).[2][3][4]
-
Antimicrobial and Antiviral Activity: The broader class of pyrrolopyridines has been explored for antimicrobial and antiviral applications.[5]
-
CNS Activity: Some derivatives have been investigated for their potential effects on the central nervous system.[3]
The following diagram illustrates a general workflow for the preclinical safety and toxicity evaluation of a new chemical entity.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine, a core scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and the signaling pathways they modulate, with a focus on their therapeutic potential.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets. The 4-amino substituted derivatives, in particular, have emerged as a critical class of compounds, most notably exemplified by Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases.
This guide will explore the diverse biological activities of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs, with a primary focus on their role as kinase inhibitors. Additionally, their activity against other enzyme families, such as phosphodiesterases, will be discussed. The significance of the hydrochloride salt form for pharmaceutical development will also be addressed.
The 1H-pyrrolo[2,3-b]pyridin-4-amine Core: A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution imparts distinct properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited to achieve enhanced target affinity and selectivity. The 4-amino group serves as a key interaction point, often forming critical hydrogen bonds with the hinge region of kinase active sites.
Significance of the Hydrochloride Salt
Many active pharmaceutical ingredients (APIs) with amine functionalities are formulated as hydrochloride salts.[1][2][3] The primary advantages of this salt form for 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives include:
-
Enhanced Solubility and Bioavailability: The hydrochloride salt form significantly increases the aqueous solubility of the typically basic amine compounds.[3] This improved solubility in gastrointestinal fluids can lead to better absorption and enhanced oral bioavailability.[2]
-
Improved Stability: Protonation of the amine group to form the ammonium salt reduces its susceptibility to oxidative degradation, leading to a longer shelf-life and improved stability of the final drug product.[1][3]
-
Favorable Physicochemical Properties: Hydrochloride salts are generally crystalline solids with well-defined melting points, which facilitates their handling, purification, and formulation into solid dosage forms like tablets and capsules.[1]
Synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridin-4-amines typically involves the construction of the core heterocyclic system followed by the introduction of the key 4-amino substituent and further diversification. A common and versatile strategy relies on the use of 4-chloro-1H-pyrrolo[2,3-b]pyridine as a key intermediate.
General Synthetic Approach
A widely adopted synthetic route is illustrated below. The synthesis commences with the preparation of the 4-chloro-7-azaindole scaffold, which then undergoes a nucleophilic aromatic substitution or a cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the desired 4-amino side chain.
Biological Activity and Therapeutic Targets
Derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, primarily within the protein kinase family.
Kinase Inhibition
The most prominent application of the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is in the development of JAK inhibitors for the treatment of autoimmune and inflammatory diseases.
Tofacitinib (CP-690,550) is a prime example, functioning as a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Signaling Pathway: JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STATs (Signal Transducers and Activators of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting JAKs, 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives block this signaling cascade, thereby suppressing the inflammatory response.
Quantitative Data for Selected JAK Inhibitors:
| Compound | Target | IC50 (nM) | Reference |
| Tofacitinib | JAK1 | 1 | Fotsch et al., 2008 |
| Tofacitinib | JAK2 | 20 | Fotsch et al., 2008 |
| Tofacitinib | JAK3 | 1 | Fotsch et al., 2008 |
| Derivative 14c | JAK3 | 1.8 | Bioorg. Med. Chem. Lett. 2013, 23, 4062-4067 |
Aberrant FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
Quantitative Data for Selected FGFR Inhibitors:
| Compound | Target | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | RSC Adv., 2021, 11, 20959-20966 |
| Compound 4h | FGFR2 | 9 | RSC Adv., 2021, 11, 20959-20966 |
| Compound 4h | FGFR3 | 25 | RSC Adv., 2021, 11, 20959-20966 |
The versatility of the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold has led to the discovery of inhibitors for other kinases, including:
-
c-Met Inhibitors: For the treatment of cancers driven by c-Met dysregulation.
-
ATM Inhibitors: As potential chemosensitizers in cancer therapy.
-
Protein Kinase B (Akt) Inhibitors: Targeting a key node in cell survival pathways.
Quantitative Data for Other Kinase Inhibitors:
| Compound | Target | IC50 (nM) | Reference |
| Compound 9 | c-Met | 22.8 | Bioorg. Med. Chem. 2016, 24, 2137-2144 |
| Compound 25a | ATM | 1.2 | J. Med. Chem. 2025, 68, 13907-13934 |
Phosphodiesterase 4B (PDE4B) Inhibitors
Beyond kinases, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in the degradation of cyclic AMP (cAMP). Inhibition of PDE4B leads to increased intracellular cAMP levels, which has anti-inflammatory effects.
Quantitative Data for Selected PDE4B Inhibitors:
| Compound | Target | IC50 (µM) | Reference |
| Compound 11h | PDE4B | 0.14 | ACS Med. Chem. Lett. 2019, 10, 1538-1544 |
| Compound 14bb | PDE4B | 0.41 | ACS Med. Chem. Lett. 2019, 10, 1538-1544 |
Experimental Protocols
General Procedure for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is a critical first step. Several methods have been reported, often starting from commercially available materials and involving multiple steps of cyclization and chlorination.
Example Protocol: A solution of 1H-pyrrolo[2,3-b]pyridin-4-ol in phosphorus oxychloride is heated at reflux for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
General Procedure for Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful tool for the synthesis of 4-amino substituted derivatives.
Example Protocol: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine and the desired amine in an appropriate solvent (e.g., dioxane or toluene) is added a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired product.
In Vitro Kinase Inhibition Assay
A variety of assay formats can be used to determine the inhibitory potency of the synthesized compounds. A common method is a fluorescence-based assay.
Example Protocol (Generic):
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a fluorescently labeled peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the test compounds, kinase, and substrate to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specified period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Example Protocol (Generic Western Blot-based):
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Conclusion
The 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors of various therapeutic targets. The success of Tofacitinib has solidified the importance of this core in the development of treatments for autoimmune diseases. Ongoing research continues to expand the therapeutic potential of this versatile scaffold, with new derivatives being explored for the treatment of cancers and other inflammatory conditions. This guide provides a foundational understanding of the synthesis, biological activity, and therapeutic applications of this important class of compounds, intended to aid researchers and drug development professionals in their pursuit of novel therapeutics.
References
Methodological & Application
Application Notes: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in Kinase Inhibitor Screening
Introduction
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in kinase inhibitor design.[1][2] Its unique arrangement allows it to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1][2] This bidentate binding makes it an excellent starting point for developing potent and selective kinase inhibitors.[1]
While specific experimental data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not extensively available in public literature, its core 7-azaindole structure is central to numerous clinically approved and investigational kinase inhibitors.[2][3] This document provides a generalized framework for utilizing compounds based on this scaffold in kinase inhibitor screening assays. The protocols and data presented are based on established methodologies and representative data for well-characterized 7-azaindole-based inhibitors, such as those targeting the Janus Kinase (JAK) family.
Targeted Kinase Families and Signaling Pathways
The 7-azaindole scaffold has been successfully employed to develop inhibitors for a wide range of kinase families.[3][4] Notable examples include:
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) essential for cytokine signaling.[5][6] Inhibitors are used in treating autoimmune diseases and myeloproliferative neoplasms.[7][8]
-
Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases involved in cell proliferation, migration, and angiogenesis.
-
BRAF: A serine/threonine kinase in the MAPK/ERK signaling pathway, frequently mutated in melanoma.[1]
-
Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that are critical for angiogenesis.[4]
Key Signaling Pathways:
Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can modulate critical cancer and inflammatory signaling pathways. Two of the most prominent are the JAK/STAT and the RAS/MEK/ERK pathways.
Figure 1: The JAK/STAT signaling pathway and the point of inhibition.
Figure 2: The RAS/MEK/ERK pathway and potential points of inhibition.
Quantitative Data Presentation
To illustrate the typical data generated in kinase inhibitor screening, the following table summarizes the inhibitory activity of Decernotinib (VX-509) , an orally active and selective JAK3 inhibitor featuring the 1H-pyrrolo[2,3-b]pyridine scaffold. The data is presented as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
| Compound | Target Kinase | Activity (Ki, nM) | Selectivity vs. JAK3 | Reference |
| Decernotinib (VX-509) | JAK3 | 2.5 | - | |
| JAK1 | 11 | 4.4-fold | ||
| JAK2 | 13 | 5.2-fold | ||
| TYK2 | 11 | 4.4-fold |
Note: This data is for the representative compound Decernotinib and is intended for illustrative purposes. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the kinase.
Experimental Protocols
A variety of assay formats are available for screening kinase inhibitors, including fluorescence-based, luminescence-based, and radiometric methods. Below is a generalized protocol for a widely used luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
Objective: To determine the concentration of a 1H-pyrrolo[2,3-b]pyridine-based compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Target Kinase (e.g., JAK3)
-
Kinase Substrate (specific to the kinase)
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride (or derivative) stock solution in DMSO
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Workflow Diagram:
Figure 3: General workflow for a kinase inhibitor IC50 determination assay.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution series of the 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is common.
-
Transfer a small volume (e.g., 2.5 µL) of each dilution and a DMSO-only control to the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the target kinase and its specific substrate in kinase reaction buffer. The optimal concentrations should be determined empirically, often near the Km for the substrate and ATP.
-
Add the kinase/substrate master mix (e.g., 5 µL) to each well of the assay plate.
-
Allow a brief pre-incubation (e.g., 15 minutes at room temperature) for the compound to interact with the kinase.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to all wells.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Signal Detection:
-
To stop the kinase reaction, add an equal volume of ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent will terminate the enzymatic reaction and deplete any unconsumed ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using controls: 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable core for the design of potent kinase inhibitors. While specific data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is limited, the established success of this scaffold against critical kinase targets like the JAK family provides a strong rationale for its evaluation in screening campaigns. The protocols and conceptual framework provided here offer a robust starting point for researchers and drug development professionals to assess the inhibitory potential of novel compounds based on this privileged structure. Standardized assays, such as the ADP-Glo™ system, provide a reliable and high-throughput method for quantifying inhibitor potency and advancing promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrrolo[2,3-b]pyridin-4-amine Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including potent antitumor properties.[2] This document provides detailed application notes and protocols for the investigation of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and its derivatives in cancer cell lines. The focus is on its role as a kinase inhibitor, a significant area of interest in oncology drug development. Several 7-azaindole-based molecules have been developed to target various kinases such as Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-Dependent Kinase 8 (CDK8).[1]
Mechanism of Action and Targeted Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and DNA damage repair.
FGFR Signaling Pathway: Abnormal activation of the FGFR signaling pathway is a critical driver in various tumors.[3] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[3] Upon binding, these inhibitors block the receptor's dimerization and autophosphorylation, thereby inhibiting downstream signaling cascades including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are crucial for cell proliferation and survival.[3]
ATM Signaling Pathway: ATM kinase is a primary sensor of DNA double-strand breaks and plays a central role in the DNA damage response.[4] It initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[4][5] Some 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors, which can sensitize cancer cells to chemotherapy by abrogating the DNA damage checkpoint.[4]
CDK8 Signaling Pathway: CDK8 is a transcriptional regulator that is often overexpressed in various cancers, including colorectal cancer.[6] It can mediate the aberrant activation of the Wnt/β-catenin signaling pathway.[6] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, which can indirectly inhibit β-catenin activity, leading to the downregulation of the Wnt/β-catenin signal and inducing cell cycle arrest.[7]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases and cancer cell lines.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cancer Cell Line | Reference |
| 4h | 7 | 9 | 25 | 712 | 4T1 (breast cancer) | [3][8][9] |
| 1 | 1900 | - | - | - | - | [3] |
Table 2: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8f | SNU-16 (gastric cancer) | - | [10] |
| 8k | SNU-16 (gastric cancer) | - | [10] |
Note: Specific IC50 values for compounds 8f and 8k were not provided in the source material, but they were identified as the most active compounds.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11][12]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to adhere overnight.[12]
-
Treat the cells with increasing concentrations of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride for 72 hours.[1]
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Incubate the plate at room temperature in the dark for 2 hours.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the observed anti-proliferative activity is due to the induction of apoptosis.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]
Protocol:
-
Treat cells with 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride at its GI50 concentration for 24 or 48 hours.[1]
-
Collect both adherent and floating cells and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[14]
-
Incubate for 10-15 minutes at room temperature in the dark.[14]
-
Add PI to the cell suspension just before analysis.
-
Analyze the stained cells by flow cytometry.[1]
Cell Cycle Analysis
Objective: To determine the effect of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride on cell cycle progression.
Principle: Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the analysis of cell cycle distribution. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
Protocol:
-
Treat cells with the compound of interest for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[16]
-
Wash the cells with PBS to remove the ethanol.[16]
-
Resuspend the cells in a staining solution containing PI and RNase A.[15]
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[16]
Visualizations
Signaling Pathway Diagrams
Caption: FGFR Signaling Pathway Inhibition.
Caption: ATM Signaling Pathway Inhibition.
Caption: CDK8 Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 6. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in various in vitro assays. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and are intended to ensure accurate and reproducible results.
Physicochemical Properties and Solubility
1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 4-amino-7-azaindole, is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The hydrochloride salt form is often used to improve solubility and stability. While specific quantitative solubility data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not extensively published, general characteristics of similar amine hydrochloride compounds suggest solubility in polar organic solvents.
Table 1: Solubility and Storage of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
| Property | Recommendation |
| Appearance | White to off-white solid |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Aqueous Solubility | Limited, may precipitate in aqueous buffers |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protect from light and moisture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in DMSO, a common starting point for most in vitro assays.
Materials:
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride (MW: 169.61 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 169.61 g/mol * 1000 mg/g = 1.6961 mg
-
-
Weighing: Accurately weigh approximately 1.70 mg of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride powder and place it in a sterile vial.
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Gentle Warming: Place the vial in a water bath at 30-40°C for 5-10 minutes. Vortex again.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Vortex again.
-
Caution: Avoid excessive heat, which may degrade the compound.
-
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Figure 1: Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution.
Protocol 2: Dilution for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution for use in cell-based assays, ensuring the final DMSO concentration remains non-toxic to cells (typically ≤ 0.5%).
Materials:
-
10 mM stock solution of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
96-well or other appropriate cell culture plates
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you can perform a 1:100 dilution of the 10 mM stock to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the wells of the cell culture plate containing cells and medium to achieve the desired final concentration. For example, add 10 µL of a 100 µM intermediate solution to a well containing 90 µL of medium to get a final volume of 100 µL and a final concentration of 10 µM.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.
-
Incubation: Gently mix the plate and incubate for the desired experimental duration.
Signaling Pathway Modulation
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are well-documented as potent inhibitors of various protein kinases. A primary target for many of these inhibitors is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR pathway is implicated in numerous cancers.
Figure 2: Overview of the FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine derivatives.
Inhibition of FGFR by compounds based on the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold blocks the phosphorylation of downstream signaling molecules, thereby affecting key cellular processes. The primary downstream cascades affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: A major regulator of cell survival and apoptosis.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
JAK-STAT Pathway: Plays a role in cell growth and immune responses.
By targeting FGFR, these compounds can effectively inhibit tumor growth and angiogenesis in cancers where this pathway is aberrantly activated. The specific inhibitory profile of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride against a panel of kinases would require further experimental validation.
References
Application Notes and Protocols: 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the use of 1H-pyrrolo[2,3-b]pyridine derivatives, specifically the potent and selective ATM inhibitor Compound 25a , in preclinical animal models of colorectal cancer. The data presented highlights its potential as a chemosensitizer in combination therapy.
Overview of Application
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as highly selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein involved in maintaining genomic stability.[1] In cancer therapy, inhibiting ATM can sensitize tumor cells to the effects of DNA-damaging agents. Compound 25a, a lead candidate from this series, has demonstrated significant antitumor efficacy in combination with irinotecan in mouse xenograft models of human colorectal cancer.[1] This compound exhibits excellent oral bioavailability, making it a promising candidate for further development.[1]
While research has explored various derivatives of pyrrolopyridines and related structures for conditions like parasitic infections and inflammation, the most detailed in vivo animal model data for the specific 1H-pyrrolo[2,3-b]pyridine core is in the context of cancer.[2][3][4][5]
Data Presentation
Table 1: In Vivo Antitumor Efficacy of Compound 25a with Irinotecan[1]
| Animal Model | Cell Line | Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| Nude Mice | HCT116 (colorectal) | Compound 25a + Irinotecan | 79.3 |
| Nude Mice | SW620 (colorectal) | Compound 25a + Irinotecan | 95.4 |
Table 2: Pharmacokinetic Profile of Compound 25a in Mice[1]
| Parameter | Value |
| Oral Bioavailability | 147.6% |
Signaling Pathway
The therapeutic strategy involves the synergistic action of Compound 25a and a DNA-damaging agent like irinotecan. Irinotecan induces DNA damage in cancer cells, which would typically activate the ATM signaling pathway to initiate DNA repair and cell cycle arrest, allowing the cancer cell to survive. Compound 25a inhibits ATM, preventing this repair mechanism and leading to the accumulation of DNA damage, which ultimately triggers apoptosis and enhances the antitumor effect of the chemotherapy.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structure, which acts as a bioisostere of indole and purine, allows for a variety of interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of 7-azaindole have shown a broad spectrum of biological activities, including potent inhibition of various kinases, making them valuable candidates for anticancer therapies and other disease treatments.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine derivatives, aimed at guiding researchers in the development of new and effective drug candidates.
Introduction to 1H-Pyrrolo[2,3-b]pyridine in Drug Discovery
The 7-azaindole core is a key component in several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, underscoring its therapeutic importance.[5][6] The scaffold's hydrogen bond donor and acceptor features allow it to mimic the binding interactions of endogenous ligands, such as adenine in ATP-binding sites of kinases.[1] Consequently, a significant focus of research has been on developing 7-azaindole derivatives as kinase inhibitors.[2][7][8] The versatility of this scaffold also extends to other target classes, including phosphodiesterases (PDEs) and human neutrophil elastase (HNE).[9][10]
Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of lead compounds. For 1H-pyrrolo[2,3-b]pyridine derivatives, SAR exploration typically involves modifications at various positions of the bicyclic core to enhance target engagement and improve pharmacokinetic properties.
General Synthetic Strategies
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine or vice versa.[11] Common methods include the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[6][12] A general workflow for the synthesis and evaluation of these derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of key intermediates and final compounds, as well as for their biological evaluation. These protocols are adapted from published literature and are intended to serve as a guide.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
This protocol describes the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which have been evaluated as potent and selective phosphodiesterase 4B (PDE4B) inhibitors.[9]
Step 1: Chan-Lam Coupling to Introduce the Aryl Group
-
To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq) in CH2Cl2 are added the desired aryl boronic acid (1.5 eq), Cu(OAc)2 (1.2 eq), and pyridine (2.0 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the mixture is diluted with water and extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the N-arylated product.
Step 2: Saponification of the Ester
-
The product from Step 1 is dissolved in a mixture of MeOH and H2O.
-
NaOH (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is acidified with 1N HCl and the resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in DMF are added the desired amine (1.2 eq), DIPEA (3.0 eq), and T3P (1.5 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to 4 hours.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The final compound is purified by column chromatography.
Protocol 2: Synthesis of FGFR Inhibitors
This protocol outlines the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors.[2][8]
Step 1: Aldol Condensation
-
A mixture of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a substituted aldehyde (1.2 eq) in an appropriate solvent is heated at 50 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a cold solvent and dried to afford the desired product.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase, such as FGFR1.[2]
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the identification of key structural features that govern biological activity. The following tables summarize representative SAR data for different series of compounds.
SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound | R Group | FGFR1 IC50 (nM)[2] | FGFR2 IC50 (nM)[7] | FGFR3 IC50 (nM)[7] |
| 1 | H | 1900 | - | - |
| 4a | 4-methoxyphenyl | - | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 |
Data extracted from multiple sources for illustrative purposes.[2][7]
The data indicates that substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with a trifluoromethyl group and further modification with substituted phenyl groups can significantly enhance FGFR inhibitory activity.[2] Compound 4h , with a 3,5-dimethoxyphenyl group, demonstrated potent pan-FGFR inhibitory activity.[7][8]
SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
| Compound | R1 | R2 | PDE4B IC50 (µM)[9] |
| 11a | H | Cyclopropyl | 0.85 |
| 11h | F | 3-azetidinyl | 0.14 |
| 11o | H | Morpholinyl | 1.1 |
Data from reference[9].
The SAR for this series highlights the importance of the amide substituent. The introduction of a 3,3-difluoroazetidine ring in compound 11h resulted in a significant increase in potency against PDE4B.[9]
Signaling Pathway Visualization
The 1H-pyrrolo[2,3-b]pyridine derivatives discussed often target key nodes in cellular signaling pathways. For instance, FGFR inhibitors modulate the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The synthetic versatility of this core allows for extensive SAR exploration, leading to the development of potent and selective inhibitors for a range of biological targets. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new 7-azaindole derivatives with the potential for clinical development.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Azaindole synthesis [organic-chemistry.org]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride as a chemical probe for the identification and validation of protein targets. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif for many protein kinases and other ATP-binding proteins.[1] This compound can be used as a starting point for target deconvolution studies to uncover novel protein binders and potential therapeutic targets.
Introduction
1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[2] Its derivatives have been developed as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Protein Kinase B (Akt), and Janus Kinases (JAKs).[1][3] The hydrochloride salt of the 4-amino derivative serves as a valuable tool for chemical biology and drug discovery. As a chemical probe, it can be employed in unbiased screening approaches to identify its direct binding partners in a cellular context. This document outlines protocols for target identification using this probe, including affinity purification coupled with mass spectrometry and cellular thermal shift assays (CETSA).
Known Targets of the 1H-pyrrolo[2,3-b]pyridine Scaffold
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a range of protein kinases and other enzymes. The data below summarizes the inhibitory activities of several derivatives. It is important to note that the specific binding profile of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride may vary.
| Derivative | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [4] | |
| Compound 4h | FGFR2 | 9 | [4] | |
| Compound 4h | FGFR3 | 25 | [4] | |
| Compound 9 | c-Met | 22.8 | MKN-45: 329, EBC-1: 479 | [5] |
| Compound 11h | PDE4B | 140 | [6] | |
| Compound 25a | ATM | >700-fold selectivity over other PIKKs | [6] | |
| Compound 15y | TBK1 | 0.2 | [7] | |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (PKB) | - | Potent cellular activity | [8] |
Experimental Protocols
The following protocols describe methodologies for using 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride as a chemical probe for target identification.
1. Synthesis of an Affinity Probe
To perform affinity purification, the chemical probe needs to be immobilized on a solid support. This requires the synthesis of a derivative with a linker for conjugation.
-
Protocol 1.1: Synthesis of a Linker-Modified Probe. This protocol describes a general approach for modifying the 1H-pyrrolo[2,3-b]pyridin-4-amine core to incorporate a linker with a terminal functional group (e.g., a carboxylic acid or an amine) suitable for immobilization. A common strategy is to perform a nucleophilic substitution on the pyrrole nitrogen.
-
Materials: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, an appropriate linker precursor with a leaving group (e.g., ethyl 4-bromobutyrate), a suitable base (e.g., sodium hydride), and anhydrous solvent (e.g., DMF).
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in anhydrous DMF.
-
Add a base (e.g., NaH) portion-wise at 0°C and stir for 30 minutes.
-
Add the linker precursor (e.g., ethyl 4-bromobutyrate) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
If necessary, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
-
-
Protocol 1.2: Immobilization of the Probe. This protocol outlines the covalent coupling of the linker-modified probe to a solid support (e.g., NHS-activated sepharose beads).
-
Materials: Linker-modified probe with a terminal amine or carboxylic acid, NHS-activated sepharose beads, coupling buffer (e.g., PBS), and quenching buffer (e.g., Tris-HCl).
-
Procedure:
-
Wash the NHS-activated sepharose beads with ice-cold 1 mM HCl.
-
Dissolve the linker-modified probe in coupling buffer and add it to the beads.
-
Incubate the mixture for 1-2 hours at room temperature with gentle rotation.
-
Quench the reaction by adding quenching buffer and incubate for 30 minutes.
-
Wash the beads extensively with coupling buffer to remove any non-covalently bound probe.
-
-
2. Affinity Purification of Target Proteins
This protocol describes the use of the immobilized probe to enrich for binding proteins from a cell lysate.
-
Protocol 2.1: Cell Lysis and Lysate Preparation.
-
Materials: Cultured cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and a cell scraper.
-
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
-
Protocol 2.2: Affinity Pulldown.
-
Materials: Immobilized probe beads, cell lysate, wash buffer (e.g., PBS with 0.1% Tween-20), and elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or a solution of the free probe).
-
Procedure:
-
Incubate the immobilized probe beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been coupled to the probe.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
-
3. Protein Identification by Mass Spectrometry
The eluted proteins from the affinity purification are identified using mass spectrometry.
-
Protocol 3.1: Sample Preparation and Mass Spectrometry.
-
Procedure:
-
The eluted proteins are typically separated by SDS-PAGE, and the gel is stained (e.g., with Coomassie blue).
-
Specific bands of interest that are present in the probe pulldown but not the control can be excised.
-
Alternatively, the entire eluate can be subjected to in-solution digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins.
-
-
4. Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9]
-
Protocol 4.1: CETSA Melt Curve Analysis. This protocol determines the thermal shift of a target protein upon binding to the chemical probe.[9]
-
Materials: Cultured cells, 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, PBS, and equipment for protein analysis (e.g., Western blotting).
-
Procedure:
-
Treat cultured cells with the chemical probe or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve in the presence of the probe indicates target engagement.
-
-
-
Protocol 4.2: Isothermal Dose-Response (ITDR) CETSA. This protocol determines the potency of the chemical probe in stabilizing its target protein at a fixed temperature.[9]
-
Procedure:
-
Treat cells with a serial dilution of the chemical probe.
-
Heat all samples at a single temperature (chosen from the melt curve analysis where a significant difference in protein stability is observed).
-
Lyse the cells and separate soluble and aggregated proteins as described above.
-
Quantify the amount of soluble target protein.
-
Plot the amount of soluble protein as a function of the probe concentration to determine an EC50 value for target engagement.
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, a key intermediate in pharmaceutical development. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive quantification in biological matrices, and UV-Vis Spectrophotometry for rapid concentration determination.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required for the specific application.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 10% | < 3% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of purity and quantification of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80 v/v) with 0.1% phosphoric acid or formic acid. The mobile phase composition may be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (typically around 280 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in the mobile phase to obtain a final concentration within the calibration range.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Calculate the concentration of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in complex biological matrices such as plasma, serum, or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog)
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards by spiking blank biological matrix with the analyte stock solution to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Process the data to obtain the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
UV-Vis Spectrophotometry
This method offers a rapid and simple approach for the determination of the concentration of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in simple solutions, such as dissolution media or reaction monitoring samples.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., 0.1 M HCl, ethanol, or water, depending on solubility and UV cutoff)
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride reference standard
2. Determination of λmax:
-
Prepare a dilute solution of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 AU), for example, 2, 5, 10, 15, 20 µg/mL.
-
Sample Solution: Prepare the sample solution in the same solvent to obtain an absorbance value within the calibration range.
4. Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of the calibration standards and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 1H-pyrrolo[2,3-b]pyridine Derivatives
Disclaimer: These application notes and protocols are compiled for researchers, scientists, and drug development professionals. The experimental details provided are based on established high-throughput screening (HTS) methodologies and published data for various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold. As of this writing, specific HTS data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not extensively available in public literature. Therefore, the following sections use representative examples from closely related analogs to illustrate potential applications and assay designs. Users should independently validate these protocols for their specific compound and biological systems.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine allows it to interact with a wide range of biological targets, particularly protein kinases. Derivatives of this scaffold have shown potent inhibitory activity against various kinases and other enzymes, making them attractive candidates for drug discovery in oncology, inflammation, and other therapeutic areas. These notes provide an overview of potential HTS applications and detailed protocols for evaluating compounds based on this scaffold.
Application 1: Kinase Inhibition Assays (e.g., FGFR)
Application Note:
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Abnormal activation of the FGFR signaling pathway is a key driver in various cancers, making it a prime target for therapeutic intervention.[1][3] High-throughput screening for FGFR inhibitors can be efficiently performed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[4][5] This format is homogeneous, robust, and scalable to 384- and 1536-well plates, making it ideal for screening large compound libraries.
Signaling Pathway: FGFR
Experimental Protocol: TR-FRET Kinase Assay
Objective: To determine the in vitro inhibitory activity of test compounds against a specific FGFR isoform (e.g., FGFR1).
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.[5]
Materials:
-
FGFR1 kinase (recombinant)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6]
-
Tb-labeled anti-phospho-substrate antibody
-
Stop/Detection Buffer (Assay buffer containing EDTA)
-
Test compound (1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride or derivatives) serially diluted in DMSO.
-
384-well, low-volume, white plates
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase/Substrate Addition: Prepare a master mix of FGFR1 kinase and fluorescein-labeled substrate in assay buffer. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Detection: Prepare a solution of Tb-labeled antibody in Stop/Detection Buffer. Add 10 µL of this solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable curve-fitting software.
Data Presentation:
Table 1: Representative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs.
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | [1] |
| 1 | 1900 | - | - | [1] |
| Control (e.g., Dovitinib) | ~10 | ~12 | ~2 | Public Data |
Note: Data is for specific derivatives as reported in the literature and not for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride itself.[1]
Application 2: Cellular Anti-Inflammatory Assay (e.g., PDE4B)
Application Note:
Certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent inhibitors of Phosphodiesterase 4B (PDE4B). PDE4B is a key enzyme that regulates intracellular levels of cyclic AMP (cAMP), a critical second messenger in inflammatory cells.[7] Inhibition of PDE4B leads to an increase in cAMP, which in turn suppresses the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] A common HTS approach is to stimulate immune cells (e.g., macrophages or THP-1 monocytes) with lipopolysaccharide (LPS) and measure the inhibition of TNF-α release in the presence of the test compound. Homogeneous Time-Resolved Fluorescence (HTRF) assays are well-suited for this purpose.[8][9]
Signaling Pathway: PDE4B and cAMP-mediated TNF-α Suppression
Experimental Protocol: HTRF TNF-α Release Assay
Objective: To quantify the inhibitory effect of test compounds on LPS-induced TNF-α secretion from THP-1 cells.
Principle: This is a sandwich immunoassay performed in a single well. TNF-α is detected by two specific antibodies, one labeled with a Europium cryptate (donor) and the other with XL665 (acceptor). In the presence of TNF-α, the antibodies bind to the cytokine, bringing the donor and acceptor close enough for FRET to occur.[10]
Materials:
-
THP-1 human monocytic cells
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Lipopolysaccharide (LPS)
-
HTRF TNF-α assay kit (containing donor and acceptor antibodies)
-
Test compound (1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride or derivatives) serially diluted in DMSO.
-
384-well, sterile, tissue culture-treated plates
Procedure:
-
Cell Plating: Seed THP-1 cells into a 384-well plate at a density of ~3,000 cells/well in 10 µL of culture medium.[11]
-
Compound Addition: Add 25 nL of serially diluted test compounds to the wells.
-
Cell Stimulation: Prepare a solution of LPS in culture medium. Add 2 µL of the LPS solution to achieve a final concentration of 1 µg/mL.[11] For negative control wells, add 2 µL of medium without LPS.
-
Incubation: Incubate the plate for 17-18 hours at 37°C in a 5% CO2 incubator.[11]
-
Lysis & Detection Reagent Addition: Prepare the HTRF detection reagent mix containing the anti-TNF-α cryptate and XL665 antibodies according to the manufacturer's instructions. Add 8 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 3 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on a HTRF-compatible plate reader (Ex: 320 nm, Em: 615 nm and 665 nm).[11]
-
Data Analysis: Calculate the HTRF ratio and percent inhibition of TNF-α release. Determine IC50 values for active compounds.
Data Presentation:
Table 2: Representative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives.
| Compound ID | PDE4B IC50 (µM) | TNF-α Inhibition (% at 10 µM) | Reference |
|---|---|---|---|
| 11h | 0.14 | >90% | [7] |
| 7 | 0.48 | - | [7] |
| Control (Rolipram) | ~0.1-0.5 | >90% | [7] |
Note: Data is for specific derivatives as reported in the literature and not for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride itself.[7]
Application 3: Cell Proliferation/Viability Assays
Application Note:
Inhibitors of signaling pathways crucial for cell growth, such as the FGFR pathway, are expected to have an anti-proliferative effect. A primary HTS campaign to identify kinase inhibitors is often followed by a secondary cell-based screen to confirm on-target effects and assess cytotoxicity. A variety of HTS-compatible methods are available to measure cell viability, including ATP-quantification assays (e.g., CellTiter-Glo®) or dye-based methods.[12][13] These assays are homogeneous and provide a rapid, sensitive readout of the number of viable cells in culture.
Experimental Workflow
Experimental Protocol: Luminescence-Based Cell Viability Assay
Objective: To measure the effect of test compounds on the proliferation of a cancer cell line.
Principle: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A reagent containing luciferase and its substrate is added to the cells. The reagent lyses the cells, releasing ATP, which drives the luminescent reaction. The resulting signal is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)[1]
-
Cell culture medium + 10% FBS
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Test compound (1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride or derivatives) serially diluted in DMSO.
-
384-well, sterile, solid white tissue culture-treated plates
Procedure:
-
Cell Plating: Dispense 25 µL of cell suspension into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Addition: Add 50 nL of serially diluted compounds to the plates. Include vehicle controls (DMSO) and positive controls (e.g., staurosporine).
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Readout: a. Equilibrate the plates and the viability reagent to room temperature. b. Add 25 µL of the viability reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Plate Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of cell growth relative to vehicle controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Data Presentation:
Table 3: Representative Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives.
| Compound ID | 4T1 GI50 (µM) | MDA-MB-231 GI50 (µM) | MCF-7 GI50 (µM) | Reference |
|---|---|---|---|---|
| 4h | <10 | <10 | <10 | [1] |
| Control (e.g., Paclitaxel) | ~0.01 | ~0.005 | ~0.003 | Public Data |
Note: Data is for specific derivatives as reported in the literature and not for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride itself. The original paper reports inhibition rates at 10 µM.[1]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight compounds that can be elaborated into potent and selective drug candidates. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core and form key hydrogen bond interactions with various protein targets, particularly kinases. This document provides detailed application notes and experimental protocols for the use of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride as a fragment in FBDD campaigns.
Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
The hydrochloride salt form of 1H-pyrrolo[2,3-b]pyridin-4-amine enhances its solubility in aqueous buffers, a critical property for biophysical screening assays. As a fragment, it adheres to the "Rule of Three," possessing a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a low calculated logP, which collectively increase its chances of binding efficiently to a target.
Application Notes
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets. The 4-amino substituent provides a vector for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits into lead compounds.
Target Classes for Screening
Based on existing literature, 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a promising fragment for screening against the following protein families:
-
Protein Kinases: The 7-azaindole core is a well-established hinge-binding motif. Derivatives have shown activity against Focal Adhesion Kinase (FAK)[1], Fibroblast Growth Factor Receptors (FGFRs)[2][3][4], and Ataxia-Telangiectasia Mutated (ATM) kinase[5].
-
Bromodomains: Simple 7-azaindole fragments have demonstrated binding to bromodomains, such as BRD4.
Quantitative Data from Fragment Screening
| Fragment/Compound | Target | Screening Technique | Quantitative Metric | Value | Reference |
| Substituted 7-azaindole (Compound 1) | BRD4 | NMR Spectroscopy | K_i_ | 160 µM | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 1) | FGFR1 | Biochemical Assay | IC_50_ | 1900 nM | [2][3] |
| Bicyclic Scaffolds (including 7-azaindole analogs) | FAK | SPR | Hit Identification | - | [1] |
Signaling Pathways and Experimental Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation.[7][8][9][10][11] The diagram below illustrates the central role of FAK in integrin-mediated signaling.
Caption: FAK Signaling Pathway.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[12][13][14] Dysregulation of FGFR signaling is implicated in various cancers.
Caption: FGFR Signaling Pathway.
Ataxia-Telangiectasia Mutated (ATM) Kinase Signaling Pathway
ATM is a serine/threonine kinase that is a master regulator of the DNA damage response, particularly to double-strand breaks.[15][16][17][18][19]
Caption: ATM Signaling Pathway.
General Experimental Workflow for Fragment Screening
The following diagram outlines a typical workflow for a fragment screening campaign.
Caption: FBDD Experimental Workflow.
Experimental Protocols
Surface Plasmon Resonance (SPR) Screening Protocol
This protocol is adapted for a primary fragment screen to identify binders to a target protein, such as FAK.[1][2]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, SA)
-
Target protein (e.g., FAK kinase domain), >95% purity
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and fragment library dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl) or streptavidin for biotinylated protein
2. Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 8,000-12,000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
3. Fragment Screening:
-
Prepare fragment solutions in running buffer at the desired concentration (e.g., 100-500 µM) with a final DMSO concentration of ≤1%.
-
Perform a buffer scout to ensure fragment solubility and lack of non-specific binding to the reference surface.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
4. Data Analysis:
-
Double-reference the sensorgrams by subtracting the reference flow cell data and a buffer blank injection.
-
Identify hits based on a response threshold significantly above the background noise.
-
For confirmed hits, perform dose-response experiments to determine the dissociation constant (K_D_).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
This protocol describes a ligand-observed NMR experiment, such as Saturation Transfer Difference (STD) NMR, to validate hits from a primary screen.[20]
1. Materials and Reagents:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
NMR tubes
-
Target protein
-
Validated hit fragment (e.g., 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride)
-
Deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4 in 99.9% D_2_O)
2. Sample Preparation:
-
Dissolve the target protein in the deuterated buffer to a final concentration of 10-50 µM.
-
Prepare a stock solution of the fragment in the same deuterated buffer.
-
Add the fragment to the protein solution to a final concentration of 1-5 mM.
3. NMR Experiment:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment alone to serve as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of protein resonances and observation of saturation transfer to the bound ligand.
-
Acquire a reference off-resonance spectrum where the protein is not saturated.
-
The STD experiment consists of a series of on-resonance and off-resonance irradiations.
4. Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.
-
The relative intensities of the STD signals can provide information about the binding epitope of the fragment.
X-ray Crystallography for Structural Characterization
This protocol outlines the general steps for obtaining a co-crystal structure of a fragment bound to the target protein.[17][18][21][22]
1. Materials and Reagents:
-
Crystals of the target protein
-
Validated hit fragment
-
Cryoprotectant solution (e.g., crystallization buffer supplemented with 20-30% glycerol or ethylene glycol)
-
Liquid nitrogen
2. Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment (at a concentration several-fold higher than its K_D_) to the protein solution before setting up crystallization trials.
-
Soaking: Transfer pre-existing protein crystals into a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a period ranging from minutes to hours.
3. Data Collection:
-
Loop out a crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Analysis:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known structure of the protein as a search model.
-
Refine the protein model against the diffraction data.
-
Examine the electron density maps for evidence of the bound fragment.
-
Model the fragment into the density and perform further refinement.
-
Analyze the protein-fragment interactions to guide structure-based drug design.
Conclusion
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride represents a valuable starting point for fragment-based drug discovery campaigns, particularly against protein kinases. Its favorable physicochemical properties and the proven track record of the 7-azaindole scaffold make it a high-quality fragment for inclusion in screening libraries. The application of sensitive biophysical techniques such as SPR and NMR for initial screening and validation, followed by structural elucidation via X-ray crystallography, provides a robust pathway for the development of novel therapeutics. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers embarking on FBDD projects utilizing this privileged fragment.
References
- 1. Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
- 6. ajol.info [ajol.info]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. ATM Signaling | GeneTex [genetex.com]
- 19. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 20. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting & Optimization
improving solubility of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in aqueous buffers
Technical Support Center: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
This technical support guide provides troubleshooting advice and detailed protocols for researchers and scientists working with 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, a member of the 7-azaindole family of compounds. The focus is on addressing common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What should I do?
A1: This is a common issue. 1H-pyrrolo[2,3-b]pyridin-4-amine is a weak base, and its hydrochloride salt is more soluble in acidic conditions. At neutral or near-neutral pH, the compound can convert to its less soluble free base form, leading to poor dissolution or precipitation.
Troubleshooting Steps:
-
Lower the pH: The most effective method is to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5). The solubility of amine salts often increases as the pH decreases.[1][2][3] Prepare a concentrated stock solution in an acidic buffer and then dilute it into your final experimental medium. Ensure the final pH of your experiment is not significantly altered.
-
Gentle Heating: Warming the solution to 30-40°C while stirring can aid dissolution. However, be cautious, as prolonged exposure to high temperatures may degrade the compound.[4]
-
Sonication: Using an ultrasonic bath can help break up aggregates and enhance the rate of dissolution.
Q2: Can I use co-solvents to improve solubility? Which ones are recommended?
A2: Yes, co-solvents can significantly enhance the solubility of poorly soluble compounds.[5] For 7-azaindole derivatives, polar organic solvents are often effective.[4]
Recommended Co-solvents:
-
DMSO (Dimethyl Sulfoxide): A powerful and commonly used solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Ethanol or Methanol: These polar solvents can also be effective.
-
PEG 400 (Polyethylene Glycol 400): A biocompatible co-solvent that can be useful for in vivo studies.
Important Consideration: When using a co-solvent, always prepare a concentrated stock and dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration in your experiment, as high concentrations (typically >1%) can affect cellular assays or other biological systems.
Q3: What is the fundamental impact of pH on the solubility of this compound?
A3: The solubility of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is highly pH-dependent due to the presence of basic amine groups.[3]
-
Low pH (Acidic): At a pH below the compound's pKa, the amine groups are protonated (R-NH3+). This ionized form is more polar and, therefore, more soluble in aqueous solutions.
-
High pH (Basic): As the pH increases above the pKa, the amine groups are deprotonated, yielding the neutral free base (R-NH2). This form is less polar and significantly less soluble in water, which can lead to precipitation.
The hydrochloride salt is supplied to leverage this principle, but its effectiveness can be diminished in neutral or basic buffers.[6]
Q4: I'm observing precipitation after initially dissolving the compound and diluting it into my cell culture media. What is happening and how can I prevent it?
A4: This is likely due to the compound crashing out of solution when the concentrated stock (e.g., in acidic buffer or DMSO) is diluted into the buffered media at a physiological pH (~7.4). The change in pH or solvent composition reduces the compound's solubility below its final concentration.
Prevention Strategies:
-
Check Final Concentration: Ensure your final experimental concentration is below the compound's solubility limit in the final media. You may need to perform a solubility test to determine this limit (see Protocol 2).
-
Dilute Slowly: Add the stock solution dropwise into the final buffer while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations.
-
Use a Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution. This will result in a smaller change in solvent composition upon final dilution.
Q5: How can I systematically determine the optimal conditions for solubilizing my compound for a specific experiment?
A5: A systematic approach involves testing various pH levels and co-solvent systems.
-
pH Screening: Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7.4). Attempt to dissolve a known amount of the compound in each to determine the pH at which it is most soluble.
-
Co-solvent Screening: Test the solubility in different percentages of common co-solvents like DMSO or ethanol in your primary buffer.
-
Combined Approach: For very challenging cases, a combination of pH adjustment and a co-solvent may be necessary.
Quantitative Data Summary
The following table provides illustrative solubility data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride under various conditions. Note: These are representative values based on the general behavior of similar compounds and should be confirmed experimentally.
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) |
| Deionized Water | 25 | ~0.5 |
| 50 mM Citrate Buffer, pH 4.0 | 25 | > 10.0 |
| 50 mM Phosphate Buffer, pH 7.4 | 25 | < 0.1 |
| 10% DMSO in PBS (pH 7.4) | 25 | ~1.0 |
| 100% DMSO | 25 | > 50.0 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a pH-Modification Approach
Objective: To prepare a 10 mg/mL stock solution in an acidic buffer.
Materials:
-
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
-
50 mM Sodium Citrate buffer, pH 4.0
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated balance
Procedure:
-
Weigh out 10 mg of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 50 mM Sodium Citrate buffer (pH 4.0) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Sterile-filter the solution through a 0.22 µm syringe filter if it is intended for cell culture use.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Determining an Optimal Co-solvent System
Objective: To determine the minimum percentage of DMSO required to maintain solubility in PBS (pH 7.4) at a target concentration of 100 µM.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of DMSO in PBS (pH 7.4) in the 96-well plate. For example, create solutions with 5%, 2%, 1%, 0.5%, and 0.1% DMSO.
-
To each of these co-solvent mixtures, add the 10 mM stock solution to achieve a final compound concentration of 100 µM.
-
Include a control well where the stock is added to PBS with no DMSO.
-
Seal the plate and let it incubate at room temperature for 1-2 hours.
-
Visually inspect each well for any signs of precipitation. A plate reader can also be used to measure light scattering at ~600 nm as an indicator of precipitate formation.
-
The lowest percentage of DMSO that results in a clear, precipitate-free solution is the optimal co-solvent concentration for this experimental condition.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on compound ionization and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
optimization of reaction conditions for synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is consistently low. What are the common causes and how can I improve it?
A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. It is advisable to perform small-scale trial reactions to determine the optimal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use high-purity reagents and ensure solvents are dry, especially for moisture-sensitive reactions.[1]
-
Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is sufficient for the scale and viscosity of your reaction.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress using TLC or LC-MS can help detect product degradation.[1]
Q2: I am performing a Sonogashira coupling to synthesize a precursor to 7-azaindole, but the reaction is not working or the yield is very low. What are the most critical factors to check?
A2: When a Sonogashira coupling fails, the primary suspects are the catalyst, the quality of the reagents, and the reaction conditions. Here are the initial and most critical checks:
-
Catalyst Activity: Ensure your palladium catalyst and any copper co-catalyst are active and have not degraded.[2]
-
Anaerobic Conditions: Oxygen can poison the Pd(0) catalyst and lead to the undesirable Glaser-type homocoupling of the alkyne. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reagent Purity: Impurities in the aryl halide or alkyne can poison the catalyst. Ensure your starting materials are pure. The amine base should also be fresh and distilled as amines can oxidize.[3]
Q3: I observe a black precipitate, often called "palladium black," in my Sonogashira reaction. What does this indicate and what should I do?
A3: The formation of palladium black indicates the decomposition of the palladium catalyst.[2] This can be caused by:
-
Impurities: Traces of impurities in the reagents or solvents can lead to catalyst decomposition.
-
Inappropriate Solvent Choice: Some solvents may promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue.[2][4]
-
Incorrect Temperature: Running the reaction at a temperature that is too high can cause the catalyst to degrade.[3]
To mitigate this, use fresh, high-purity reagents and solvents, and consider optimizing the solvent and temperature.
Q4: What is the general reactivity order for aryl halides in Sonogashira coupling, and how does this affect reaction conditions?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions. The general trend for reactivity is I > OTf > Br > Cl.[2] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[2] Aryl chlorides are the least reactive and often require more specialized catalytic systems.
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions may require specific ligands or conditions to facilitate the catalytic cycle.
Troubleshooting Guides
Sonogashira Coupling for 7-Azaindole Precursors
This guide provides a systematic approach to troubleshoot common issues encountered during the Sonogashira coupling reaction in the synthesis of 1H-pyrrolo[2,3-b]pyridine precursors.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low-yielding Sonogashira coupling.
Detailed Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: Ensure the palladium catalyst is from a reliable source and has been stored properly. Consider trying a different palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).
-
Copper Co-catalyst: If using a copper-catalyzed Sonogashira, ensure the Cu(I) source (e.g., CuI) is fresh, as it can degrade over time.[2]
-
Ligands: The choice of phosphine ligand can be crucial. If one ligand is not effective, consider screening others.
-
-
Reagents and Solvents:
-
Aryl Halide: Confirm the purity of the aryl halide. The reactivity order is I > Br > Cl. For less reactive halides (Br, Cl), more forcing conditions may be necessary.[2]
-
Alkyne: Check for potential homocoupling (Glaser side reaction).[3] Ensure the alkyne is pure.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is fresh and dry.[2]
-
Solvent: Solvents must be thoroughly degassed to remove oxygen, which can poison the catalyst.[3] Common solvents include DMF, THF, and acetonitrile.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature depends on the reactivity of the substrates. For aryl bromides, heating is often required.[5] However, excessively high temperatures can lead to catalyst decomposition.[3]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for product degradation.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
-
Cyclization to form the 1H-pyrrolo[2,3-b]pyridine Ring
Problem: Incomplete Cyclization or Formation of Side Products
This can occur in various cyclization strategies, such as acid-catalyzed cyclization following a Sonogashira coupling or in Fischer indole and Madelung syntheses.
Caption: Troubleshooting guide for the cyclization step.
Detailed Troubleshooting Steps:
-
Catalyst/Acid:
-
For acid-catalyzed cyclizations, the choice and amount of acid are critical. A range of acids such as HCl, H₂SO₄, AcOH, and trifluoroacetic acid (TFA) have been used.[6] The optimal acid and its concentration should be determined experimentally.
-
-
Temperature:
-
Some cyclizations require elevated temperatures to proceed efficiently.[7] However, high temperatures can also lead to decomposition or side reactions. Careful optimization is necessary.
-
-
Solvent:
-
The solvent can significantly influence the reaction outcome.[7] Screening different solvents may be necessary to find one that provides the best yield and minimizes side products.
-
-
Protecting Groups:
-
The N-H of the pyrrole ring can sometimes interfere with the desired reaction or subsequent steps. The use of a suitable protecting group may be necessary to avoid side reactions.[8]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for key reaction parameters in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, primarily focusing on the Sonogashira coupling and subsequent cyclization.
Table 1: Sonogashira Coupling - Catalyst, Solvent, and Base Effects
| Aryl Halide | Alkyne | Pd Catalyst (% mol) | Cu(I) Source (% mol) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodo-2-aminopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (8) | Et₃N | THF | 60 | - | [4] |
| 3-Iodo-2-aminopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 | - | [6] |
| Aryl Bromide | TMS-acetylene | Pd(PPh₃)₄ (5) | CuI (8) | Et₃N | THF | 60 | Low | [4] |
| 2-Arylamino-3-iodopyridines | Terminal Acetylenes | Fe(acac)₃ (0.1 mmol) | CuI (0.1 mmol) | KOt-Bu | NMP | 130 (MW) | Good | [9] |
Table 2: Acid-Catalyzed Cyclization Conditions
| Substrate | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Alkynyl-2-aminopyridines | TFA (1 equiv), TFAA (1.3 equiv) | MeCN | Reflux | 8 | Good | [6] |
| 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative | Trifluoroacetic acid | Acetonitrile | Reflux | 2 | 46-80 | [10] |
Experimental Protocols
General Procedure for Sonogashira Coupling and Cyclization to 2-Substituted-7-Azaindoles
This protocol is adapted from methodologies described for the synthesis of 7-azaindole derivatives.[6][11]
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-amino-3-halopyridine (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-5 mol%).
-
Add degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.1-1.5 equiv) followed by the base (e.g., Et₃N, 2-3 equiv).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction, and perform an aqueous workup. Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the purified 3-alkynyl-2-aminopyridine from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add the acid catalyst (e.g., TFA) and any necessary co-reagents (e.g., TFAA).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the final 1H-pyrrolo[2,3-b]pyridine derivative by column chromatography or recrystallization.
General Procedure for Fischer Indole Synthesis of 7-Azaindoles
This is a classical method for indole synthesis adapted for the 7-azaindole core.[12][13]
-
React the appropriate substituted 2-hydrazinopyridine with a ketone or aldehyde (1.0-1.2 equiv) to form the corresponding hydrazone. This can sometimes be done in situ.
-
Treat the hydrazone with an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a Brønsted acid) in a suitable solvent.[13]
-
Heat the reaction mixture to the required temperature for cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize the acid.
-
Perform a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography.
Note: The Fischer indole synthesis can be sensitive to the substrates and reaction conditions, and optimization is often required.[14][15]
This technical support center provides a starting point for troubleshooting and optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. For specific applications, further optimization of the described conditions may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. testbook.com [testbook.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
For short-term storage, 4°C for up to one week is recommended. For long-term storage, the compound should be kept at -20°C to -80°C for up to six months from the date of receipt.[1] It is often supplied as a lyophilized powder.[1] To ensure stability, avoid repeated freeze-thaw cycles and consider aliquoting for multiple uses.[1] Similar heterocyclic compounds are sensitive to heat, light, and moisture, so it is advisable to store 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[2][3]
Q2: What are the expected solubilities of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
Q3: What are the common impurities that might be encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include unreacted precursors to the pyrrolopyridine core and isomeric impurities resulting from incomplete regioselectivity during amination.[3]
Troubleshooting Guide
Issue 1: Low Purity or Yield After Synthesis
-
Symptoms:
-
Broad or multiple peaks in LC-MS or TLC analysis of the crude product.
-
Low yield of the desired product after extraction and solvent removal.[3]
-
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of the limiting reagent. Adjust the reaction temperature, time, and stoichiometry of reagents to minimize the formation of side products.[3]
-
Improve Extraction Protocol: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine to remove water-soluble impurities. Consider back-extracting the aqueous layer to recover any dissolved product.[3]
-
Issue 2: Difficulty in Purification by Column Chromatography
-
Symptoms:
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems. A small percentage of a polar solvent like methanol in dichloromethane can be a good starting point.[3]
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a base like triethylamine in the eluent to neutralize acidic sites, which can cause degradation of amine-containing compounds.[3]
-
Alternative Purification Methods: Consider alternative purification techniques such as preparative HPLC or crystallization.
-
Issue 3: Product Instability or Degradation
-
Symptoms:
-
Possible Causes:
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Protection from Light: Store in an amber vial or a container protected from light.
-
pH Control: During work-up and purification, avoid prolonged exposure to strong acids or bases.
-
Data Summary
| Parameter | Recommendation |
| Short-Term Storage | 4°C for one week.[1] |
| Long-Term Storage | -20°C to -80°C for up to 6 months.[1] |
| Physical Form | Typically a lyophilized powder.[1] |
| Handling | Avoid repeated freeze-thaw cycles.[1] Store under an inert atmosphere, protected from light and moisture.[2][3] |
| Expected Solvents | Soluble in polar organic solvents (Methanol, Ethanol, DMF, DMSO). The hydrochloride salt should have enhanced aqueous solubility. Moderate solubility in DCM and Ethyl Acetate. Poorly soluble in Hexanes.[3] |
Experimental Protocols
Representative Synthesis of a 1H-pyrrolo[2,3-b]pyridine Core
The following is a generalized procedure for the synthesis of a 1H-pyrrolo[2,3-b]pyridine scaffold, which can be a precursor to 1H-pyrrolo[2,3-b]pyridin-4-amine. Palladium-catalyzed cross-coupling reactions are commonly used in the synthesis of such derivatives.[4]
-
Starting Materials: A suitable halogenated pyridine precursor and a protected pyrrole derivative.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the halogenated pyridine precursor in a suitable solvent such as DMF.
-
Reagents: Add the protected pyrrole derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a copper(I) salt (e.g., CuI).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting common experimental issues.
Potential Signaling Pathway Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several protein kinases, including FGFR, c-Met, and ATM, which are involved in cell signaling pathways that regulate proliferation, survival, and migration.[5][6][7]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. 1H-Pyrrolo[2,3-d]pyrimidin-4-amin | CAS#:1500-85-2 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 1H-pyrrolo[2,3-b]pyridine compounds.
Question: My 1H-pyrrolo[2,3-b]pyridine compound is showing significant tailing and poor recovery during silica gel column chromatography. What could be the cause and how can I resolve it?
Answer:
This is a common challenge often attributed to the basic nature of the pyridine nitrogen in the 7-azaindole scaffold, which can lead to strong interactions with the acidic silanol groups on the silica gel surface. This interaction can cause peak tailing, irreversible adsorption, and consequently, low recovery of the desired compound.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silica surface. Triethylamine (TEA) is frequently used at a concentration of 0.1-1%. Ammonia solution in methanol (e.g., 1-2% of a 7N solution) can also be effective.
-
Use Polar, Protic Solvents: Solvents like methanol or ethanol in the mobile phase can help to compete with the compound for binding sites on the silica gel, improving elution. A common eluent system is a gradient of methanol in dichloromethane (DCM) or chloroform.[1]
-
-
Use of Deactivated Silica Gel:
-
Consider using commercially available deactivated silica gel or preparing it by treating standard silica gel with a silylating agent.
-
-
Alternative Stationary Phases:
-
If basic modifiers are not effective or compatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Reversed-phase chromatography (C18) is another option if the compound has sufficient hydrophobicity.
-
Question: I am struggling to remove a persistent impurity that co-elutes with my target 1H-pyrrolo[2,3-b]pyridine derivative during column chromatography. What strategies can I employ?
Answer:
Co-elution of impurities is a frequent problem, especially with structurally similar byproducts from the synthesis. The key is to exploit subtle differences in the physicochemical properties of the compound and the impurity.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve resolution.
-
Isocratic Elution: If the separation is still challenging, try to find an isocratic mobile phase composition that provides the best possible separation, even if it leads to longer run times.
-
Solvent System Variation: Experiment with different solvent systems. For instance, if you are using a heptane/ethyl acetate system, try switching to a DCM/methanol system, which offers different selectivity.[2]
-
-
Recrystallization:
-
Recrystallization is an excellent orthogonal purification technique. The choice of solvent is critical. Screen a variety of solvents with different polarities. Common solvents for recrystallizing 7-azaindole derivatives include ethyl acetate, heptane, methanol, ethanol, and mixtures thereof.[2] In some cases, the product may crystallize directly from the reaction mixture upon cooling or addition of an anti-solvent.[3]
-
-
Acid-Base Extraction:
-
Leverage the basicity of the pyridine nitrogen. Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic compound should move to the aqueous phase, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified compound back into an organic solvent.
-
-
Preparative HPLC:
-
For high-purity requirements or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. Both normal-phase and reversed-phase columns can be used.[4]
-
Question: My purified 1H-pyrrolo[2,3-b]pyridine compound appears colored or discolored over time. Is this normal and how can I prevent it?
Answer:
Discoloration, often to a yellowish or brownish hue, can indicate compound degradation or the presence of minor, highly colored impurities.[1] While trace color may not always affect biological activity, it is generally desirable to have a pure, colorless compound.
Troubleshooting Steps:
-
Minimize Exposure to Light and Air:
-
Some heterocyclic compounds are sensitive to light and air (oxidation). Store the purified compound in amber vials under an inert atmosphere (nitrogen or argon) at low temperatures.
-
-
Charcoal Treatment:
-
If the discoloration is due to persistent colored impurities, a charcoal treatment during recrystallization can be effective. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
-
Re-purification:
-
If the discoloration is significant, re-purification by column chromatography or recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives?
A1: Common impurities often depend on the synthetic route. However, some frequently observed byproducts include starting materials, reagents, and side-products from the reaction, such as dimers or aminoalcohols formed from intermediate aldehydes.[5][6]
Q2: Is it necessary to protect the N-H of the pyrrole ring during purification?
A2: Generally, it is not necessary to protect the pyrrole N-H for standard purification techniques like silica gel chromatography or recrystallization. In fact, the N-H can be a useful handle for creating hydrogen bonding interactions that aid in crystallization. However, for certain synthetic transformations, N-protection (e.g., with Boc, Ts, or SEM groups) is employed, and the purification is then carried out on the protected compound.[4][7]
Q3: What is a good starting point for a mobile phase in silica gel chromatography for a moderately polar 1H-pyrrolo[2,3-b]pyridine derivative?
A3: A good starting point is a gradient of ethyl acetate in heptane or hexane. For more polar compounds, a gradient of methanol in dichloromethane (DCM) is often effective.[2][8] It is always recommended to first run Thin Layer Chromatography (TLC) with a few different solvent systems to determine the optimal mobile phase.
Q4: My compound has very low solubility in common organic solvents. How can I purify it?
A4: Low solubility can be a significant challenge.
-
For chromatography: You may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the crude material, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.
-
For recrystallization: Finding a suitable solvent is key. You may need to screen a wide range of solvents, including more polar ones like isopropanol, acetonitrile, or even water, or use solvent mixtures.
Data Presentation
Table 1: Common Chromatographic Conditions for Purification of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Type | Stationary Phase | Mobile Phase System | Typical Yield/Purity | Reference |
| Substituted 3-(aryl)-1H-pyrrolo[2,3-b]pyridines | Silica Gel | 5% Methanol in Dichloromethane | 45-60% Yield | [8] |
| Biotinylated 1-methyl-7-azatryptophan | Silica Gel (mesh 40-140) | 63:37 Chloroform/Methanol | Not specified | [1] |
| 5-Amino-1-tert-butyl-6-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Silica Gel | Heptane/Ethyl Acetate | 77% Yield | [2] |
| N-Alkyl-7-azaindoles | Silica Gel | Not specified | Good overall yields | [9] |
| 3,5-Disubstituted-7-azaindoles | Silica Gel (Biotage®) or Preparative HPLC | Acetonitrile/Water with 0.1% Formic Acid | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude 1H-pyrrolo[2,3-b]pyridine derivative in a minimum amount of the mobile phase or a stronger solvent like DCM or chloroform. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing).
-
Loading: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
Elution: Begin elution with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a pre-determined isocratic mixture. For basic compounds, include 0.1-1% triethylamine in the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the compound fully dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for 1H-pyrrolo[2,3-b]pyridine compounds.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Off-target Effects of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride (Vemurafenib)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, commercially known as Vemurafenib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride (Vemurafenib) and what is its primary target?
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, or Vemurafenib, is a potent and selective inhibitor of the BRAF V600E mutated kinase.[1] It is designed to interrupt the BRAF/MEK/ERK signaling pathway in cancer cells harboring this specific mutation, leading to apoptosis.[2]
Q2: What are the known off-target effects of Vemurafenib?
Vemurafenib can bind to and inhibit other kinases besides its intended target, BRAF V600E. Notable off-targets include CRAF, SRMS, and ACK1, which can be inhibited at similar concentrations to BRAF.[3] This can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, contributing to adverse effects and resistance.[4][5] Additionally, off-target inhibition of kinases upstream of JNK, such as ZAK, has been reported to suppress apoptosis.[6]
Q3: Why am I observing unexpected phenotypes or resistance in my experiments with Vemurafenib?
Unexpected phenotypes or the development of resistance can be attributed to several factors, including:
-
Paradoxical MAPK Pathway Activation: In BRAF wild-type cells, Vemurafenib can promote the dimerization of RAF isoforms (e.g., CRAF with BRAF), leading to the activation of the downstream MAPK pathway.[5]
-
Activation of Alternative Signaling Pathways: Resistance can emerge through the activation of parallel signaling pathways, such as the PI3K/AKT pathway, often driven by receptor tyrosine kinases (RTKs) like PDGFRβ and IGF1R.[4][5]
-
Inhibition of Non-kinase Off-targets: Vemurafenib may interact with proteins other than kinases, leading to unforeseen biological consequences.
Q4: How can I confirm that the observed cellular effect is due to on-target inhibition of BRAF V600E?
To validate that the observed phenotype is a direct result of BRAF V600E inhibition, consider the following experimental controls:
-
Rescue Experiments: Introduce a Vemurafenib-resistant mutant of BRAF V600E into your cells. If the phenotype is reversed, it indicates an on-target mechanism.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of BRAF. If the phenotype of Vemurafenib treatment is mimicked, it supports an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Paradoxical activation of the MAPK pathway (increased p-ERK) in BRAF wild-type cells. | Off-target inhibition of CRAF leading to RAF dimer formation. | 1. Perform a dose-response experiment to determine the lowest effective concentration that inhibits BRAF V600E without significantly activating the MAPK pathway in wild-type cells.2. Co-treat with a MEK inhibitor to block downstream signaling. |
| Development of resistance to Vemurafenib in long-term cell culture. | Activation of bypass signaling pathways (e.g., PI3K/AKT). | 1. Analyze the activation status of key signaling molecules in resistant cells (e.g., p-AKT, p-EGFR) using Western blotting or phospho-proteomics.2. Investigate the efficacy of combination therapies with inhibitors targeting the identified resistance pathways. |
| Discrepancy between high potency in biochemical assays and lower efficacy in cell-based assays. | Poor cell permeability, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor. | 1. Evaluate the cell permeability of your compound.2. Use cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[7]3. Ensure the ATP concentration in your biochemical assay is close to the Km value for the kinase to better reflect cellular conditions.[8] |
| Observed cytotoxicity in BRAF V600E negative cell lines. | Off-target kinase inhibition or non-specific toxicity. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases.[9][10]2. Use a lower concentration of Vemurafenib.3. Compare the cytotoxic profile with a structurally unrelated BRAF inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of Vemurafenib
| Kinase Target | IC50 (nM) | Assay Type |
| BRAF V600E | 31 | Biochemical |
| BRAF (wild-type) | 100 | Biochemical |
| CRAF | 48 | Biochemical |
| SRMS | 18 | Biochemical |
| ACK1 | 34 | Biochemical |
This table presents a summary of IC50 values for Vemurafenib against its primary target and key off-targets. Data is compiled from publicly available sources for illustrative purposes. Actual values may vary depending on experimental conditions.
Key Experimental Protocols
1. Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for measuring the inhibitory activity of Vemurafenib against a target kinase.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the recombinant kinase to a 2X working concentration in kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Vemurafenib Solutions: Prepare serial dilutions of Vemurafenib in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X Vemurafenib solution to the assay wells.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control).
-
Normalize the data to the positive control (vehicle-treated, 100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol verifies the direct binding of Vemurafenib to its target protein within intact cells.[7]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of Vemurafenib or a vehicle control for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
-
Data Analysis:
-
Increased thermal stability of the target protein in the presence of Vemurafenib indicates direct binding.
-
Visualizations
Caption: On- and off-target effects of Vemurafenib on cellular signaling.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 4. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride. The information provided is based on established principles of stability testing for heterocyclic compounds and publicly available data on structurally related molecules, including kinase inhibitors with a 7-azaindole core.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
A1: Based on general safety data sheets for similar compounds, it is recommended to store 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to light. For long-term storage, temperatures of 2-8°C are often suggested.[2]
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
A2: Forced degradation studies for nitrogen-containing heterocyclic compounds like 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride typically involve exposure to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:
-
Acidic hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative degradation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photolytic degradation: Exposing the compound (in solid state and in solution) to UV and visible light.
Q3: What are the likely degradation pathways for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
A3: While specific degradation pathways for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride are not extensively documented in publicly available literature, based on the reactivity of the 7-azaindole core in related molecules like Ruxolitinib, potential degradation pathways may include:
-
Hydrolysis: The amine group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding hydroxypyridine derivative. The pyrrole ring might also be susceptible to opening under harsh hydrolytic conditions.[3][4]
-
Oxidation: The pyrrole ring is often susceptible to oxidation, which can lead to the formation of various oxidized species, including N-oxides or ring-opened products.[5]
-
Photodegradation: Aromatic and heterocyclic systems can undergo photodegradation, potentially leading to dimerization, oxidation, or rearrangement reactions. Pazopanib, another kinase inhibitor, is noted to be particularly susceptible to photolytic degradation.[6]
Q4: What analytical techniques are most suitable for stability-indicating assays of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and recommended technique for developing a stability-indicating assay method.[1][7] This method can separate the parent compound from its degradation products. For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[3][4][6]
Troubleshooting Guides
Issue 1: Poor peak shape or tailing in HPLC analysis.
-
Possible Cause: Secondary interactions between the basic amine group of the analyte and residual silanols on the silica-based column.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acid like formic acid, acetic acid, or phosphoric acid can protonate the amine, reducing its interaction with silanols.
-
Use a Low-Bleed Column: Employ a column specifically designed for basic compounds, which has end-capping to minimize exposed silanols.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Issue 2: No significant degradation observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid, base, and oxidative studies, incrementally increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl or NaOH; from 3% to 30% H₂O₂).
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in a controlled manner (e.g., from 60°C to 80°C).
-
Extend Exposure Time: Increase the duration of the stress testing.
-
Monitor Progress: Periodically sample and analyze the stressed solution to track the progress of degradation.
-
Issue 3: Complete degradation of the compound is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Decrease the temperature of the stress study.
-
Reduce Exposure Time: Shorten the duration of the experiment. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the stability-indicating method can detect and quantify the degradation products without overwhelming the chromatogram.
-
Experimental Protocols (Based on Analogous Compounds)
The following are generalized protocols for forced degradation studies based on methodologies reported for kinase inhibitors with similar core structures. Researchers should adapt these protocols based on the specific properties of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and preliminary experimental findings.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 105°C | 24 - 72 hours |
| Photolytic (Solid & Solution) | - | ICH specified light/UV source | As per ICH Q1B |
Detailed Methodologies
1. Acidic Hydrolysis
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Prepare a stock solution of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
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To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Reflux the solution at 80°C for a specified duration (e.g., 8 hours).
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Alkaline Hydrolysis
-
Follow the same procedure as for acidic hydrolysis, but use 0.2 M NaOH instead of HCl.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
3. Oxidative Degradation
-
Prepare a stock solution of the compound at 1 mg/mL.
-
To a known volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for HPLC analysis.
4. Thermal Degradation
-
Place a known amount of the solid compound in a thermostable container.
-
Heat the sample in a calibrated oven at 105°C for 72 hours.
-
After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
5. Photostability Testing
-
Expose the solid compound and a solution of the compound (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, analyze the samples by HPLC.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing issues.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
References
- 1. tijer.org [tijer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qtanalytics.in [qtanalytics.in]
strategies to improve the yield of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and related 7-azaindole derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | 1. Inefficient catalyst activity. 2. Sub-optimal reaction conditions (temperature, time). 3. Poor quality of reagents or solvents. 4. Presence of inhibiting functional groups. | 1. Screen different palladium catalysts and ligands (e.g., RuPhos Pd G2, Brettphos precatalyst).[1] 2. Optimize temperature and reaction time. Microwave heating can sometimes accelerate reactions. 3. Ensure reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.[2] 4. Protect sensitive functional groups prior to the coupling reaction. |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry. 2. Catalyst deactivation. 3. Steric hindrance. | 1. Use a slight excess of the boronic acid or amine coupling partner (e.g., 1.5 equivalents).[3] 2. Degas the reaction mixture thoroughly to remove oxygen.[3] 3. Consider a less sterically hindered starting material or a more reactive catalyst. |
| Formation of Side Products | 1. Homocoupling of boronic acids. 2. Competing side reactions due to reactive intermediates. 3. Ring-opening or rearrangement under harsh conditions. | 1. Optimize the reaction stoichiometry and temperature. 2. During SEM-deprotection, the release of formaldehyde can lead to side products. Careful control of deprotection conditions is crucial.[2] 3. Use milder reaction conditions or alternative synthetic routes. |
| Difficulty in Product Purification | 1. Co-elution of product with impurities. 2. Poor solubility of the product or impurities. 3. Product instability on silica gel. | 1. Employ different chromatographic techniques (e.g., reverse-phase chromatography). 2. Perform a recrystallization or trituration step. 3. Consider using a different stationary phase for chromatography (e.g., alumina) or using a purification method that does not involve silica gel. |
| Low Yield in Final Hydrochloride Salt Formation | 1. Incomplete reaction with HCl. 2. Product loss during precipitation and filtration. 3. Instability of the free base. | 1. Ensure stoichiometric or slight excess of a standardized HCl solution. 2. Optimize the precipitation solvent and temperature to maximize recovery. 3. Handle the free base under an inert atmosphere and proceed to salt formation promptly. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki-Miyaura coupling reaction in the synthesis of 7-azaindole derivatives?
A1: The most critical parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Degassing the solvent is also a crucial step.[3]
Q2: I am observing significant amounts of starting material after my Buchwald-Hartwig amination. What can I do to improve the conversion?
A2: To improve conversion, you can try the following:
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Increase the reaction temperature.
-
Screen different palladium precatalysts and ligands.
-
Ensure your amine and halo-azaindole starting materials are pure.
-
Use a stronger base, such as sodium tert-butoxide.
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Confirm that your solvent is anhydrous.[1]
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, common side reactions include the formation of diarylated products in Suzuki-Miyaura cross-couplings if multiple reactive sites are present.[2] Additionally, during the deprotection of protecting groups like SEM, the liberated formaldehyde can react with the product, leading to complex mixtures.[2]
Q4: What is the best way to purify the final 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride product?
A4: Purification typically involves silica gel column chromatography of the free base, followed by precipitation of the hydrochloride salt from a suitable solvent system (e.g., HCl in ether or isopropanol).[4] The choice of eluent for chromatography and the precipitation solvent should be optimized for your specific derivative to ensure high purity and yield.
Q5: Can you suggest an alternative synthetic strategy if the primary route is not yielding the desired product?
A5: An alternative strategy could involve changing the order of key bond-forming reactions. For instance, performing the amination reaction before the C-C bond-forming cross-coupling reaction, or vice versa, might circumvent issues encountered with a particular substrate.[2] Exploring different protecting group strategies can also be beneficial.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices in the literature.[3][5]
-
To an oven-dried reaction vessel, add the halo-7-azaindole (1 equivalent), the corresponding aryl boronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices in the literature.[1][3]
-
To an oven-dried reaction vessel, add the halo-7-azaindole (1 equivalent), the amine (1.2-1.5 equivalents), a base (e.g., NaOt-Bu or Cs₂CO₃, 2-3 equivalents), the palladium precatalyst (e.g., RuPhos Pd G2, 0.05-0.1 equivalents), and the ligand (e.g., RuPhos, 0.1-0.2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, degassed solvent (e.g., tert-butanol or 1,4-dioxane).
-
Heat the reaction mixture to the specified temperature (e.g., 85-110 °C) and stir for the designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
Caption: A logical approach to troubleshooting low reaction yields.
References
addressing batch-to-batch variability of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride. The information is structured to directly address common issues, particularly batch-to-batch variability, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and what are its primary applications in research?
A1: 1H-pyrrolo[2,3-b]pyridin-4-amine, also known as 7-deazaadenine or 7-azaindole-4-amine, is a heterocyclic organic compound. Its hydrochloride salt is often used to improve solubility and stability. The core structure, 7-azaindole, is considered a "privileged scaffold" in medicinal chemistry because it is a key component in many biologically active compounds.[1] Its primary research applications are in drug discovery, particularly in the development of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B), which are implicated in cancer and inflammatory diseases respectively.[2][3]
Q2: What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-4-amine, and how might they contribute to impurities?
A2: Common synthetic strategies for the 7-azaindole core often involve the construction of the pyrrole ring onto a pre-existing pyridine ring or vice-versa. A plausible route to 1H-pyrrolo[2,3-b]pyridin-4-amine involves the synthesis of a 4-substituted-7-azaindole intermediate (e.g., 4-chloro or 4-nitro-7-azaindole) followed by nucleophilic substitution or reduction to introduce the 4-amino group. For instance, a 4-chloro-7-azaindole can be reacted with an amine source, or a 4-nitro-7-azaindole can be reduced to the desired 4-amino product.[4] Each step carries the risk of introducing specific impurities:
-
Incomplete reaction: Residual starting materials like 4-chloro-7-azaindole can be a common impurity.
-
Side reactions: During nitration steps (if used), over-nitration or nitration at other positions on the ring system can occur.[4]
-
Degradation: The 7-azaindole core can be sensitive to strong acids, bases, and high temperatures, potentially leading to degradation products.[5]
-
Residual catalysts and reagents: If palladium-catalyzed cross-coupling reactions are used, trace amounts of palladium and ligands may remain.[4]
Q3: How should 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride be stored to ensure its stability?
A3: 7-Azaindole derivatives should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. The amino group can be susceptible to oxidation over time. For long-term storage, temperatures of -20°C to -80°C are recommended. It is also advised to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability in the physical and chemical properties of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride can significantly impact experimental reproducibility. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Inconsistent solubility between different batches.
-
Possible Causes:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.
-
Impurities: The presence of insoluble impurities can affect the overall solubility of the batch.
-
Salt formation: Incomplete conversion to the hydrochloride salt or the presence of the free base can alter solubility.
-
Particle size and surface area: Variations in these physical properties can influence the dissolution rate.
-
-
Troubleshooting Steps:
-
Characterize the solid state: Use techniques like X-ray powder diffraction (XRPD) to check for polymorphism between batches.
-
Assess purity: Employ HPLC and LC-MS to compare the impurity profiles of different batches.
-
Verify salt form: Use techniques like ion chromatography or titration to confirm consistent hydrochloride content.
-
Microscopic examination: Visually inspect the batches under a microscope to assess particle size and morphology.
-
Problem 2: Variable biological activity or potency in cell-based assays.
-
Possible Causes:
-
Presence of active or inhibitory impurities: An impurity could be more or less active than the target compound, skewing the results.
-
Degradation of the compound: The compound may have degraded, leading to a lower effective concentration.
-
Inaccurate quantification: Errors in determining the concentration of the stock solution.
-
-
Troubleshooting Steps:
-
Re-evaluate purity: Use high-resolution analytical techniques like LC-MS/MS to screen for even minor impurities that might have biological activity.
-
Confirm identity and integrity: Use ¹H NMR and ¹³C NMR to confirm the structure of the compound in each batch and check for signs of degradation.
-
Accurate quantification: Use a calibrated analytical balance and ensure complete dissolution when preparing stock solutions. Consider using quantitative NMR (qNMR) for highly accurate concentration determination.
-
Standardize solution preparation: Ensure the same solvent and preparation method are used for all batches.
-
Problem 3: Discrepancies in analytical data (NMR, HPLC, LC-MS) between batches.
-
Possible Causes:
-
Residual solvents: Different solvents used in the final purification or isolation steps can be present in varying amounts.
-
Presence of non-volatile impurities: These may not be readily apparent in all analytical methods.
-
Instrumental variation: Differences in instrument calibration or settings.
-
-
Troubleshooting Steps:
-
Check for residual solvents: Use ¹H NMR to identify and quantify residual solvents.
-
Use multiple analytical techniques: Correlate data from HPLC, LC-MS, and NMR to get a comprehensive picture of the impurity profile.
-
Standardize analytical methods: Ensure the same columns, mobile phases, and instrument parameters are used for the analysis of all batches.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Data Presentation
Table 1: Common Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Typical Observations |
| HPLC/UPLC | Assess purity and quantify impurities. | Purity percentage, number and area of impurity peaks. |
| LC-MS | Confirm molecular weight and identify impurities. | Mass-to-charge ratio (m/z) of the main compound and any impurities. |
| ¹H and ¹³C NMR | Confirm chemical structure and identify residual solvents. | Chemical shifts, integration, and coupling constants consistent with the structure. |
| XRPD | Identify the crystalline form (polymorph). | Diffraction pattern characteristic of a specific polymorph. |
| Karl Fischer Titration | Quantify water content. | Percentage of water in the sample. |
| TGA | Assess thermal stability and solvent content. | Weight loss at different temperatures. |
Table 2: Potential Impurities and their Origin
| Impurity | Potential Origin | Analytical Detection Method |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Incomplete amination reaction. | LC-MS, HPLC |
| Unreacted starting materials | Incomplete reaction in earlier synthetic steps. | LC-MS, HPLC |
| Di-aminated product | Side reaction during amination. | LC-MS |
| Oxidized byproducts | Air exposure of the amino group. | LC-MS |
| Residual Palladium | Incomplete removal of catalyst from cross-coupling reactions. | ICP-MS |
| Residual Solvents (e.g., Dioxane, DMF) | Final crystallization or purification step. | ¹H NMR |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak.
Protocol 2: ¹H NMR for Structural Confirmation and Residual Solvent Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm that the chemical shifts, integrations, and coupling patterns are consistent with the structure of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
-
Identify any peaks that do not correspond to the compound and compare their chemical shifts to known values for common laboratory solvents.[6]
-
Signaling Pathways
FGFR Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2][7] Aberrant FGFR signaling, through mechanisms like gene amplification, mutations, or fusions, is a key driver in various cancers. These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cell proliferation, survival, and angiogenesis.[8]
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
PDE4B Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Phosphodiesterase 4B (PDE4B).[3] PDE4B is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, these compounds increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can lead to the phosphorylation of various downstream targets, ultimately resulting in anti-inflammatory effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) release from immune cells.[3][9]
Caption: Inhibition of the PDE4B signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
analytical techniques to identify impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:
-
Process-Related Impurities: These are substances related to the synthesis process, such as unreacted starting materials, intermediates, by-products from side reactions (e.g., incomplete amination, over-alkylation, or dimerization), and residual reagents or catalysts.[1]
-
Degradation Products: These can form during production or storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[2][3][4] The 7-azaindole core, for instance, can be sensitive to strong acids, bases, and high temperatures.[1]
-
Contaminants: These can be introduced from solvents, reagents, or the manufacturing environment.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[5][6] High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities.[1][6] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile or semi-volatile impurities, such as residual solvents.
Q3: How can I develop a stability-indicating HPLC method for this analysis?
A3: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation. To develop such a method, you should perform forced degradation studies. This involves subjecting a sample of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[2][3][4] The HPLC method is then developed and optimized to achieve baseline separation of the main peak from all the degradation product peaks.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| Ghost Peaks | - Contaminated mobile phase or HPLC system.- Carryover from previous injections.- Late eluting peaks from a previous run. | - Use fresh, high-purity solvents and flush the system.- Implement a robust needle wash program.- Extend the run time to ensure all components have eluted. |
| Unexpected Peaks in the Chromatogram | - Presence of a new impurity or degradation product.- Contamination of the sample or solvent. | - Analyze a blank (injection of solvent only) to rule out solvent contamination.- If the peak is present only in the sample, proceed with peak identification using LC-MS. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a starting point for method development and will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more non-polar impurities. A typical gradient might be: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the API and potential impurities have good absorbance (e.g., determined by a UV scan).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose a solution of the sample to UV light.
Note: The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately separated and characterized.
Quantitative Data Summary
The following table provides a hypothetical summary of results from an impurity analysis. Actual limits and values would need to be established based on process capability and regulatory requirements.
| Impurity | Retention Time (min) | Typical Level (%) | ICH Identification Threshold (%) | ICH Qualification Threshold (%) |
| Starting Material A | 5.2 | < 0.1 | 0.10 | 0.15 |
| Intermediate B | 8.9 | < 0.05 | 0.10 | 0.15 |
| Unknown Impurity 1 | 12.4 | 0.08 | 0.10 | 0.15 |
| Unknown Impurity 2 | 15.1 | 0.12 | 0.10 | 0.15 |
Visualizations
Caption: Workflow for the identification and control of impurities.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Permeability of 1H-pyrrolo[2,3-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to optimizing the cell permeability of this important class of compounds, often referred to as 7-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1H-pyrrolo[2,3-b]pyridine-based inhibitor shows high potency in enzymatic assays but poor activity in cell-based assays. Could low cell permeability be the cause?
A1: Yes, poor cell permeability is a very common reason for a disconnect between enzymatic and cellular activity. The 1H-pyrrolo[2,3-b]pyridine scaffold itself is relatively polar, and substituents can further impact its ability to cross the cell membrane.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate or measure key properties like LogP (lipophilicity), polar surface area (PSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors. High PSA (>140 Ų) and a low LogP are often associated with poor passive diffusion.
-
Perform a Permeability Assay: Directly measure the permeability of your compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more comprehensive view including active transport.
-
Structural Modifications: Consider medicinal chemistry strategies to improve permeability. This can include masking polar groups, reducing the hydrogen bond count, or increasing lipophilicity in a controlled manner.[1][2]
Q2: How can I improve the cell permeability of my lead 7-azaindole compound without significantly losing target potency?
A2: Balancing permeability and potency is a key challenge in drug discovery. The following strategies, focused on subtle structural modifications, can be employed:
-
Reduce Polar Surface Area (PSA): Systematically replace polar groups (e.g., -OH, -COOH, -NH2) with less polar bioisosteres or mask them as prodrugs (e.g., esters, carbamates) that can be cleaved intracellularly.
-
Modulate Lipophilicity (LogP): Carefully introduce small, non-polar groups (e.g., methyl, ethyl, halo-) at suitable positions on the scaffold.[1][2] However, avoid excessive lipophilicity ("LogP creep"), which can lead to poor solubility, high plasma protein binding, and off-target toxicity.
-
Intramolecular Hydrogen Bonding: Design modifications that encourage the formation of an intramolecular hydrogen bond. This can effectively "hide" polar functional groups, reducing the energy required for the compound to desolvate and enter the lipid bilayer of the cell membrane.
-
Scaffold Hopping/Modification: While maintaining the core hinge-binding motif of the 7-azaindole, explore modifications at various positions (C3, C5) which can alter the overall physicochemical profile of the molecule.[3][4]
Q3: My compound has high permeability in the PAMPA assay but shows low permeability and/or a high efflux ratio in the Caco-2 assay. What does this indicate?
A3: This discrepancy is a classic indicator that your compound is likely a substrate for active efflux transporters.[5][6]
-
PAMPA vs. Caco-2: The PAMPA model only measures passive diffusion across an artificial lipid membrane.[6][7][8] In contrast, Caco-2 cells are derived from human colorectal adenocarcinoma and express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][9]
-
High Efflux Ratio: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a bidirectional Caco-2 assay strongly suggests that your compound is actively pumped out of the cell.[9][10]
Troubleshooting Steps:
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[9] A significant increase in apparent permeability (A-B) in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Analysis: Analyze the structure of your compound. Features commonly associated with P-gp substrates include the presence of hydrogen bond acceptors, high lipophilicity, and a T-shaped conformation.
-
Mitigation Strategies: Modify the compound to disrupt its recognition by the efflux transporter. This can involve reducing lipophilicity, removing or masking key hydrogen-bonding features, or altering the overall shape of the molecule.
Physicochemical Properties and Permeability
Optimizing the physicochemical properties of your inhibitor is crucial for achieving good cell permeability. The table below summarizes generally accepted guidelines for small molecule drugs.
| Property | Generally Desired Range | Rationale for Permeability |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across membranes. |
| LogP | 1 - 3 | Represents a balance between aqueous solubility and lipid membrane partitioning. |
| Polar Surface Area (PSA) | < 140 Ų | Lower PSA reduces the desolvation penalty for entering the lipid bilayer. |
| H-Bond Donors | ≤ 5 | Fewer donors reduce polarity and the energy cost of membrane crossing. |
| H-Bond Acceptors | ≤ 10 | Fewer acceptors reduce polarity. |
| Rotatable Bonds | ≤ 10 | Increased rigidity can be favorable for permeability. |
Note: These are guidelines (based on Lipinski's Rule of Five) and not strict rules. Kinase inhibitors, including many based on the 1H-pyrrolo[2,3-b]pyridine scaffold, often have properties that deviate from these ranges yet can achieve sufficient permeability and oral bioavailability.[11][12]
Key Experimental Protocols
Accurate assessment of cell permeability is fundamental to the optimization process. Below are detailed methodologies for two standard industry assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a compound.[7][8]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.[7]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into a buffer solution at the desired pH (e.g., pH 7.4) to create the donor solution. A typical final concentration is 10-50 µM.[13]
-
Assay Setup:
-
Add the buffer solution to the wells of an acceptor plate.
-
Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[13]
-
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (typically 4-18 hours).[6][13]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[13]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine permeability in a model that mimics the human intestinal epithelium, including passive diffusion and active transport.[5][14]
Methodology:
-
Cell Culture:
-
Monolayer Integrity Check:
-
Bidirectional Transport Experiment:
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (typically at 1-10 µM) to the apical (upper) chamber.[5]
-
Add fresh buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time, typically 1-2 hours.[5][10]
-
Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.[5]
-
Calculation:
Visual Guides: Workflows and Pathways
Permeability Optimization Workflow
This diagram outlines a typical workflow for identifying and addressing permeability issues with a lead compound.
Factors Influencing Passive Cell Permeability
This diagram illustrates the key physicochemical properties that govern a compound's ability to passively diffuse across the cell membrane.
Example Signaling Pathway: PI3K/AKT/mTOR
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a versatile hinge-binder used in many kinase inhibitors, including those targeting the PI3K pathway.[3][16] Understanding the target's context is vital for interpreting cellular activity.
References
- 1. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. PAMPA | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brimr.org [brimr.org]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
Validation & Comparative
Comparative Analysis of BRAF Inhibitors: A Focus on the Pyrrolopyridine Scaffold of Vemurafenib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRAF inhibitor Vemurafenib, which features a 1H-pyrrolo[2,3-b]pyridine core, against other prominent inhibitors of the MAPK/ERK signaling pathway. This analysis is supported by quantitative experimental data and detailed methodologies for key assays.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While the specific inhibitory profile of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not extensively characterized in publicly available literature, derivatives of this core have shown potent activity against a range of kinases, including FGFR, JAK3, and ATM. A notable example of a pyrrolopyridine-based drug is Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF kinase, a critical component of the MAPK/ERK signaling pathway. This guide will use Vemurafenib as a focal point to compare the performance of BRAF and MEK inhibitors in targeting this key oncogenic cascade.
The BRAF/MEK/ERK Signaling Pathway and Therapeutic Intervention
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, particularly melanoma, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth.[1][2] BRAF inhibitors, such as Vemurafenib, Dabrafenib, and Encorafenib, are designed to selectively target this mutated BRAF protein.[3] To enhance the therapeutic effect and overcome resistance, BRAF inhibitors are often co-administered with MEK inhibitors like Trametinib, Cobimetinib, and Binimetinib, which block the next step in the signaling cascade.[3]
Below is a diagram illustrating the BRAF/MEK/ERK signaling pathway and the points of inhibition for these targeted therapies.
Comparative Inhibitory Activity of BRAF and MEK Inhibitors
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several BRAF and MEK inhibitors against their respective targets.
| Inhibitor | Class | Target(s) | IC50 (nM) |
| Vemurafenib | BRAF Inhibitor | BRAFV600E | 13-31 |
| Wild-type BRAF | 100-160 | ||
| C-RAF | 6.7-48 | ||
| Dabrafenib | BRAF Inhibitor | BRAFV600E | ~5 |
| Encorafenib | BRAF Inhibitor | BRAFV600E | ~0.35 |
| Trametinib | MEK Inhibitor | MEK1 | 0.7[2][4] |
| MEK2 | 0.9[2][4] | ||
| Cobimetinib | MEK Inhibitor | MEK1 | 0.9[2] |
| Binimetinib | MEK Inhibitor | MEK1/2 | 12[4] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Biochemical BRAF Kinase Inhibition Assay (ELISA-based)
This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of a compound against BRAF kinase.
Objective: To measure the IC50 value of an inhibitor by quantifying the phosphorylation of the BRAF substrate, MEK.
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
Recombinant GST-tagged MEK (substrate)
-
96-well glutathione-coated plates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, Vemurafenib) serially diluted in DMSO
-
Wash buffer (e.g., TBS-T: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Primary antibody: Anti-phospho-MEK antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Substrate Coating:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase assay buffer and 25 ng of BRAF (V600E) kinase per well.[5]
-
Add 1 µL of the serially diluted test compound (or DMSO as a control) to the reaction mixture.[5]
-
Incubate the mixture at room temperature for 1 hour.[5]
-
Transfer the kinase-inhibitor mixture to the GST-MEK coated wells.[5]
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by washing the wells three times with wash buffer.
-
Add the anti-phospho-MEK primary antibody (diluted in wash buffer with 1% BSA) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in wash buffer with 1% BSA) and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparison and Performance
Vemurafenib, with its pyrrolopyridine core, is a potent inhibitor of the BRAF V600E mutant. However, newer generation BRAF inhibitors like Encorafenib exhibit even lower IC50 values, suggesting higher potency.[4][6] Clinically, the choice of inhibitor is often dictated by a balance of efficacy and toxicity. For instance, Vemurafenib is associated with a higher incidence of cutaneous squamous cell carcinoma compared to Dabrafenib and Encorafenib, a side effect linked to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7]
The combination of BRAF and MEK inhibitors has become the standard of care, as it delays the onset of resistance and can reduce certain side effects.[4][6] Studies have shown that different combinations may have varying efficacy and safety profiles. For example, some data suggests that the combination of Encorafenib and Binimetinib may lead to a longer progression-free survival compared to other combinations.[8]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in the development of potent kinase inhibitors, as exemplified by the BRAF inhibitor Vemurafenib. While Vemurafenib has been a cornerstone in the treatment of BRAF-mutant melanoma, the field has evolved with the development of newer, potentially more potent and selective BRAF inhibitors, as well as the established practice of combination therapy with MEK inhibitors. For researchers in drug development, understanding the comparative performance, mechanisms of action, and experimental validation of these compounds is crucial for the design of next-generation therapeutics targeting the MAPK pathway and other kinase-driven diseases.
References
- 1. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
A Comparative Guide to Kinase Inhibitors: Profiling 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and its broader chemical scaffold against the well-established kinase inhibitors Vemurafenib, Dabrafenib, and Trametinib. This document synthesizes available experimental data, details relevant assay methodologies, and visualizes key cellular pathways and experimental workflows.
While specific kinase inhibition data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is not extensively available in the public domain, the foundational scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-recognized "privileged scaffold" in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Derivatives of this core structure have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases.[3][4][5][6][7][8] This guide will, therefore, provide a detailed comparison of the established inhibitors and discuss the potential of the 7-azaindole scaffold, offering a valuable resource for inhibitor development programs.
Comparative Kinase Inhibitory Profiles
Vemurafenib and Dabrafenib are potent inhibitors of the RAF family of kinases, particularly the mutated BRAF V600E, while Trametinib is a highly selective inhibitor of the downstream kinases MEK1 and MEK2.[4][9] The following tables summarize their inhibitory activities based on published biochemical and cellular assays.
Biochemical Kinase Inhibition (IC50, nM)
| Kinase Target | 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride | Vemurafenib | Dabrafenib | Trametinib |
| Primary Targets | ||||
| BRAF V600E | Data not available | 31[10] | 0.8[10] | >10,000 |
| BRAF (wild-type) | Data not available | 100 | 3.2 | >10,000 |
| c-Raf | Data not available | 48[4] | 5.0[11] | >10,000 |
| MEK1 | Data not available | - | - | 0.92[12] |
| MEK2 | Data not available | - | - | 1.8[12] |
| Selected Off-Targets | ||||
| ACK1 | Data not available | 19 | - | - |
| ALK5 | Data not available | >100 | Potent Inhibition* | - |
| CDK16 | Data not available | No significant inhibition | Potent Inhibition | - |
| FGR | Data not available | 63 | - | - |
| KHS1 | Data not available | 51 | - | - |
| NEK9 | Data not available | No significant inhibition | Potent Inhibition | - |
| SIK2 | Data not available | - | <100 | - |
| SRMS | Data not available | 18 | - | - |
Cellular Proliferation Inhibition (gIC50, nM)
| Cell Line (Mutation) | 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride | Vemurafenib | Dabrafenib | Trametinib |
| A375 (BRAF V600E) | Data not available | 248.3[14] | <200[15] | 1.0-2.5[12] |
| SK-MEL-28 (BRAF V600E) | Data not available | Data not available | <200[15] | Data not available |
| HT-29 (BRAF V600E) | Data not available | Data not available | Data not available | 0.48[12] |
| COLO205 (BRAF V600E) | Data not available | Data not available | Data not available | 0.52[12] |
The 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Promising Source of Kinase Inhibitors
The 7-azaindole core of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a key pharmacophore that mimics the purine structure of ATP, enabling it to bind to the hinge region of many kinases.[1][2] This has led to the development of numerous potent and selective kinase inhibitors.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been reported to inhibit a diverse range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) : A derivative, compound 4h, exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[8]
-
Focal Adhesion Kinase (FAK) : Highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with submicromolar cellular FAK inhibition potential.[6]
-
Ataxia Telangiectasia Mutated (ATM) Kinase : A series of derivatives were designed as highly selective ATM inhibitors, with a lead candidate showing excellent kinase selectivity.[7]
-
Phosphoinositide 3-Kinase (PI3K) : A novel series of 7-azaindole derivatives demonstrated potent activity against PI3K at the molecular and cellular levels.[4]
-
Cyclin-Dependent Kinase 9 (CDK9) and Haspin Kinase : Certain 7-azaindole derivatives bearing benzocycloalkanone motifs were found to inhibit CDK9 and/or Haspin kinase in the micromolar to nanomolar range.[3]
-
Glycogen Synthase Kinase-3β (GSK-3β) and Leishmania major CK1 (LmCK1) : Hybrid molecules containing the 7-azaindole scaffold have shown dual inhibition of GSK-3β and LmCK1.[5]
This broad activity profile highlights the potential of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and its analogs as starting points for the discovery of novel kinase inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to characterize them.
Caption: The MAPK/ERK signaling cascade with points of inhibition for Vemurafenib, Dabrafenib, and Trametinib.
Caption: A generalized workflow for a biochemical kinase inhibition assay to determine IC50 values.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of kinase inhibitors. Below are representative protocols for biochemical and cell-based assays.
Biochemical Kinase Assay (Radiolabeled ATP Method)
This method is considered a gold standard for quantifying kinase activity.[16][17]
Objective: To measure the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase reaction buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration typically in the low micromolar range.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of phosphate incorporated into the substrate. Plot the percentage of kinase inhibition against the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.
Cell-Based Kinase Assay (Western Blot for Phospho-ERK)
This assay determines the ability of a compound to inhibit a kinase within a cellular context.[18]
Objective: To assess the effect of a test compound on the phosphorylation of a downstream target of the kinase of interest (e.g., ERK for MEK inhibitors).
Materials:
-
Cancer cell line with a constitutively active signaling pathway (e.g., A375 for BRAF inhibitors)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK.
-
Strip the membrane and re-probe for total ERK and the loading control to normalize the data.
-
Plot the normalized phospho-ERK levels against the inhibitor concentration to determine the cellular IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Off-Target Kinase Profiling of 1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase activity of compounds based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. Due to the limited publicly available kinase screening data for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride specifically, this guide draws upon data from structurally similar compounds and approved drugs, such as Vandetanib, to provide a representative off-target profile. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors, with derivatives targeting a range of primary kinase targets. However, as with many kinase inhibitors, off-target activity is a critical consideration for both efficacy and safety.
Comparative Kinase Inhibition Profile
The following table summarizes the known primary targets and significant off-targets for representative compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold. This data is compiled from various in vitro kinase assays and screening panels.
| Compound Class/Name | Primary Target(s) | Known Off-Target(s) | IC50 (nM) for Primary Target(s) | Reference |
| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | VEGFR2 | 7-25 | [1] |
| Vandetanib | VEGFR2, EGFR, RET | Not extensively reported in provided abstracts | 40 (VEGFR2), 500 (EGFR), 100 (RET) | [2] |
| PI3K Inhibitors | PI3Kγ | Other PI3K isoforms (α, δ) | 0.5 (for a potent derivative) | [3] |
| CSF1R Inhibitors | CSF1R | EPHB6 | 9.7 (Pexidartinib, a related inhibitor) | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of kinase inhibition data. Below is a generalized protocol for an in vitro kinase profiling assay, based on common industry practices.
Kinase Inhibition Assay Protocol
-
Compound Preparation: The test compound, 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, and reference compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 0.1 nM).
-
Kinase Reaction Mixture: A reaction buffer containing the specific kinase, its corresponding substrate (e.g., a peptide or protein), and ATP is prepared. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: The diluted compounds are pre-incubated with the kinase reaction mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate or ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction is then terminated by the addition of a stop solution, often containing a chelating agent like EDTA to sequester divalent cations required for kinase activity.
-
Signal Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction mixture using a luciferase-based system (e.g., Kinase-Glo®).
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a positive control (no inhibitor) and a negative control (no kinase). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Off-Target Kinase Profiling
Caption: Workflow for determining the off-target profile of a test compound against a panel of kinases.
Representative Signaling Pathway Interactions
The 1H-pyrrolo[2,3-b]pyridine scaffold is found in inhibitors of multiple signaling pathways. The diagram below illustrates a simplified representation of the VEGFR and EGFR signaling pathways, which are targeted by the analog Vandetanib. Potential off-target interactions with other kinase pathways are also indicated.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Vandetanib for the treatment of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structure, capable of forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites, has made it a cornerstone in the development of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships of various 1H-pyrrolo[2,3-b]pyridin-4-amine analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various protein kinases and cancer cell lines.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4a | Phenyl | >1000 | >1000 | >1000 | >1000 |
| 4l | 3,4,5-trimethoxyphenyl | 10 | 15 | 30 | 800 |
| 3h | (E)-3-(3,5-dimethoxyphenyl) | 50 | 65 | 120 | >1000 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[5][6][7] The data indicates that substitution at the C3 position of the pyrrolo[2,3-b]pyridine core is critical for activity, with the 3,5-dimethoxyphenyl group in compound 4h conferring the most potent inhibition against FGFR1, 2, and 3.[5][6][7]
Table 2: SAR of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Analogs as Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
| Compound | R Group | MELK IC₅₀ (nM) | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 16h | 4-(dimethylamino)phenyl | 32 | 0.109 | 0.182 | 0.245 |
| 16a | Phenyl | >1000 | >10 | >10 | >10 |
| 16e | 4-methoxyphenyl | 150 | 1.25 | 2.51 | 3.16 |
| 16g | 4-fluorophenyl | 89 | 0.89 | 1.12 | 1.58 |
Data extracted from a study on novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents targeting MELK.[8] The results highlight the importance of the substituent at the 3-position for both enzymatic and anti-proliferative activity. Compound 16h , with a 4-(dimethylamino)phenyl group, demonstrated the most potent MELK inhibition and broad-spectrum anti-proliferative effects.[8]
Table 3: SAR of 7-Azaindole Analogs as Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibitors
| Compound | Key Structural Features | A549 IC₅₀ (µg/mL) |
| 4a | Double bond on piperidine ring | 6.23 |
| 4h | Double bond on piperidine ring | 8.52 |
| 5d | Saturated piperidine ring | 7.33 |
| 5j | Saturated piperidine ring | 4.56 |
| XMD8-92 | Positive Control | 5.36 |
Data from a study on novel 7-azaindole derivatives as potential Erk5 kinase inhibitors.[9] The SAR for these analogs indicated that a double bond on the piperidine ring and the nitrogen at the N7 position of the 7-azaindole core were essential for their antiproliferative activity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridin-4-amine analogs.
1. Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To quantify the inhibitory activity of test compounds against a specific kinase.
-
Methodology:
-
The kinase, a biotinylated substrate peptide, and ATP are prepared in a kinase reaction buffer.
-
The 1H-pyrrolo[2,3-b]pyridine analog is added to the reaction mixture at various concentrations, typically in a serial dilution format.
-
The enzymatic reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
After a further incubation period (e.g., 30 minutes) to allow for antibody-antigen binding, the TR-FRET signal is measured using a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of the 1H-pyrrolo[2,3-b]pyridine analog for a specified duration, typically 72 hours.
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curve.[9]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To assess whether the anti-proliferative effect of a compound is mediated through the induction of apoptosis.
-
Methodology:
-
Cells are treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in an Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[8]
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a common target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.[5]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of novel 1H-pyrrolo[2,3-b]pyridine analogs.
Caption: Preclinical evaluation workflow for kinase inhibitors.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, synthesis, and biological activities of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds, with a focus on their application as kinase inhibitors.
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic scaffolds that can serve as privileged structures in drug design. Among these, the bicyclic nitrogen-containing heterocycles, 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and 1H-pyrazolo[3,4-b]pyridine (a member of the azaindazole family), have emerged as prominent cores in the development of a wide array of biologically active compounds, particularly as kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to effectively compete for the ATP-binding site of kinases, making them valuable frameworks for the design of targeted therapies. This guide provides a detailed comparative analysis of these two important scaffolds, summarizing their key properties, synthesis, and biological activities to aid researchers in their drug discovery endeavors.
Physicochemical Properties: A Tale of Two Scaffolds
The introduction of a nitrogen atom into the indole and indazole ring systems to form 7-azaindole and 1H-pyrazolo[3,4-b]pyridine, respectively, significantly influences their physicochemical properties. These modifications can enhance solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, which can be advantageous for improving pharmacokinetic profiles and target engagement.
| Property | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | 1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ |
| Molecular Weight | 118.14 g/mol | 119.12 g/mol |
| Appearance | White to light yellow to light orange powder to crystal | White to light yellow solid |
| Melting Point | 105-107 °C | 99-101 °C |
| Predicted logP | 1.8 | 0.8 |
| pKa (Strongest Basic) | 4.48 (Predicted) | 6.52 (Predicted, for 3-methyl derivative) |
| Solubility | Generally higher than corresponding indoles. | Generally soluble in organic solvents like ethanol, ether, and DMSO. |
Synthetic Strategies: Building the Core Scaffolds
The synthesis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied, with several established methods for their construction. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
A common strategy for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines involves the construction of the pyrrole ring onto a pre-existing pyridine core. For instance, a general procedure for the synthesis of certain 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of a substituted pyridine with an aldehyde, followed by a reduction step.
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. Another prevalent method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine hydrate.
Biological Activities: A Focus on Kinase Inhibition
Both 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine scaffolds have been successfully employed in the development of potent inhibitors against a variety of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
Comparative Analysis of c-Met Kinase Inhibition
A direct comparison of the two scaffolds has been reported in the development of inhibitors for the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers. A study designing and synthesizing derivatives of both scaffolds revealed that a 1H-pyrazolo[3,4-b]pyridine derivative (compound 9 in the study) exhibited strong c-Met kinase inhibition with an IC₅₀ of 22.8 nM. This compound also showed moderate inhibition of ALK kinase and potent anti-proliferative activity against MKN-45 and EBC-1 cancer cell lines with IC₅₀ values of 329 nM and 479 nM, respectively. This highlights the potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in developing potent c-Met inhibitors.
| Scaffold | Compound | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |
| 1H-pyrazolo[3,4-b]pyridine | Compound 9 | c-Met | 22.8 | MKN-45 | 329 |
| ALK | Moderate Inhibition | EBC-1 | 479 |
Diverse Kinase Inhibitory Profiles
Beyond c-Met, both scaffolds have demonstrated broad utility in targeting other kinases.
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against:
-
Fibroblast Growth Factor Receptors (FGFRs): Compound 4h from a reported series showed potent inhibition of FGFR1-4 with IC₅₀ values of 7, 9, 25, and 712 nM, respectively.
-
Traf2 and Nck-interacting kinase (TNIK): Several derivatives exhibited potent TNIK inhibition with IC₅₀ values lower than 1 nM.
-
Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM.
1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of:
-
TANK-binding kinase 1 (TBK1): Compound 15y stood out as a highly potent inhibitor with an IC₅₀ value of 0.2 nM.
-
Anaplastic Lymphoma Kinase (ALK): Derivatives have been developed to overcome resistance to existing ALK inhibitors.
-
Tropomyosin receptor kinases (TRKs): Compound C03 showed an IC₅₀ of 56 nM against TRKA.
Experimental Protocols
General Procedure for the Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridines
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), the corresponding aldehyde (1.1 mmol) and potassium hydroxide (5 mmol) are added. The reaction mixture is stirred at 50 °C for 5 hours. After completion, the reaction is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the intermediate product. To this intermediate (0.31 mmol) in acetonitrile (7 mL), triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol) are added. The reaction is heated to reflux for 2 hours. After cooling, the solvent is removed, and the residue is purified by chromatography to afford the final 3-substituted-1H-pyrrolo[2,3-b]pyridine derivative.
General Procedure for the Synthesis of 1H-pyrazolo[3,4-b]pyridine
A mixture of 2-chloro-3-formylpyridine (35 mmol) and p-toluenesulfonic acid (18 mmol) is treated with hydrazine hydrate (10 mL). The reaction mixture is stirred at 130 °C for 3 hours. Upon completion, the mixture is cooled and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1H-pyrazolo[3,4-b]pyridine.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against target kinases is determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. Briefly, the kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer. The kinase reaction is then stopped, and the ADP-Glo™ Reagent is added to convert the remaining ATP to light. The luminescence is measured using a plate reader, and the IC₅₀ values are calculated from the dose-response curves.
Visualizing the Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Efficacy of 1H-pyrrolo[2,3-b]pyridin-4-amine Derivatives as FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel 1H-pyrrolo[2,3-b]pyridin-4-amine derivative, compound 4h , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. Due to the limited availability of public in vivo data for compound 4h , its performance is benchmarked against the well-characterized FGFR inhibitor, PD173074 , in the context of breast cancer models. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.
Introduction to 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Derivatives of this core structure have been synthesized and evaluated for their ability to target various kinases, with a particular focus on the FGFR family. Aberrant FGFR signaling is a known driver in numerous cancers, making it a compelling target for therapeutic intervention. Compound 4h is a recently developed 1H-pyrrolo[2,3-b]pyridine derivative that has demonstrated potent pan-FGFR inhibitory activity in vitro.
Mechanism of Action: FGFR Signaling Inhibition
Both compound 4h and PD173074 are ATP-competitive inhibitors of FGFRs. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
Caption: FGFR Signaling Pathway and Point of Inhibition.
In Vitro Efficacy Comparison
The following tables summarize the in vitro efficacy of compound 4h and the alternative FGFR inhibitor, PD173074 .
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Compound 4h | 7 | 9 | 25 | 712 |
| PD173074 | Data not specified in the context of a direct comparison with 4h | Data not specified in the context of a direct comparison with 4h | Data not specified in the context of a direct comparison with 4h | Data not specified in the context of a direct comparison with 4h |
Note: While specific IC50 values for PD173074 against different FGFR isoforms were not provided in the direct comparative context, it is a well-established and potent FGFR inhibitor.
Table 2: Anti-proliferative and Anti-migratory Effects on 4T1 Breast Cancer Cells
| Parameter | Compound 4h | PD173074 |
| Anti-proliferative Effect | Inhibited 4T1 cell proliferation and induced apoptosis. | Decreased the viability of 4T1 murine mammary tumor cells and induced apoptosis in a concentration-dependent manner.[1][2] |
| Anti-migratory Effect | Significantly reduced migration and invasion of 4T1 cells. | Blocked 4T1 cell migration and invasion in vitro.[1][2] |
In Vivo Efficacy Comparison
This section details the in vivo anti-tumor activity of PD173074 in a 4T1 breast cancer xenograft model. In vivo data for compound 4h is not currently available in the public domain.
Table 3: In Vivo Anti-Tumor Activity in 4T1 Xenograft Model
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| PD173074 | 4T1 tumor-bearing mice | Not specified | - Significantly inhibited tumor growth.[1][2]- Reduced microvessel density and proliferation index.[1][2]- Induced tumor apoptosis.[1][2]- Significantly inhibited lung metastasis.[1][2]- Reduced myeloid-derived suppressor cells (MDSCs) in blood, spleen, and tumors.[1][2] |
Experimental Protocols
In Vitro Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of FGFR inhibitors.
Caption: General workflow for in vitro evaluation of FGFR inhibitors.
1. Biochemical Kinase Inhibition Assay (Example: TR-FRET)
-
Objective: To determine the direct inhibitory effect of the compound on FGFR kinase activity.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. Recombinant FGFR kinase, a biotinylated substrate peptide, and ATP are incubated in a reaction buffer. The test compound is added at various concentrations. The reaction is initiated with ATP and stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin. The TR-FRET signal is measured, which is inversely proportional to the kinase activity. The IC50 value is then calculated.
2. Cell Proliferation Assay (Example: MTT Assay)
-
Objective: To assess the effect of the compound on the proliferation of cancer cells.
-
Methodology: 4T1 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.
3. Apoptosis Assay (Example: Annexin V/PI Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Methodology: 4T1 cells are treated with the test compound at its GI50 concentration for 24 or 48 hours. Both adherent and floating cells are collected, washed, and resuspended in an Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Cell Migration and Invasion Assay (Example: Transwell Assay)
-
Objective: To evaluate the effect of the compound on the migratory and invasive potential of cancer cells.
-
Methodology: For the migration assay, 4T1 cells, pre-treated with a sub-lethal concentration of the compound, are seeded in the upper chamber of a Transwell insert in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted. For the invasion assay, the Transwell insert is coated with a basement membrane extract (e.g., Matrigel), and the procedure is otherwise similar.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of FGFR inhibitors in a xenograft model.
Caption: General workflow for in vivo xenograft studies.
1. Animal Model and Tumor Cell Implantation
-
Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of 4T1 breast cancer cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank or mammary fat pad of the mice.
2. Tumor Growth Monitoring and Treatment
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., PD173074) is administered at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
3. Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated group to the control group.
-
Metastasis Evaluation: At the end of the study, organs such as the lungs are harvested to assess for metastatic lesions.
-
Toxicity Assessment: The body weight of the mice is monitored throughout the study as a general indicator of toxicity.
-
Immunohistochemistry: Tumors are excised at the end of the study and can be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Conclusion
The 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , demonstrates potent in vitro activity against FGFRs and exhibits significant anti-cancer effects in a breast cancer cell line model. Its efficacy profile, characterized by low nanomolar IC50 values and the ability to inhibit key cancer cell processes like proliferation, survival, and migration, marks it as a promising candidate for further development.
While direct in vivo data for compound 4h is not yet available, the comprehensive in vitro and in vivo data for the established FGFR inhibitor, PD173074 , in the same 4T1 breast cancer model, provides a valuable benchmark. The significant tumor growth inhibition, reduction in metastasis, and favorable effects on the tumor microenvironment observed with PD173074 highlight the therapeutic potential of targeting the FGFR pathway in breast cancer. Future in vivo studies on compound 4h are warranted to fully elucidate its therapeutic potential and to determine if its promising in vitro activity translates into robust anti-tumor efficacy in a preclinical setting.
References
head-to-head comparison of different 7-azaindole-based inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of notable 7-azaindole-based inhibitors against key kinase targets, supported by experimental data.
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor development. This guide provides a head-to-head comparison of different 7-azaindole-based inhibitors targeting critical kinases in oncology and inflammatory diseases: Aurora Kinases, Phosphoinositide 3-Kinases (PI3K), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Aurora Kinase Inhibitors
Aurora kinases are crucial regulators of mitosis, and their overexpression is common in many cancers. Here, we compare two prominent 7-azaindole-based inhibitors targeting this kinase family.
Data Presentation: Biochemical and Cellular Potency
| Inhibitor | Target(s) | Ki* (nM) | IC50 (nM) | Cellular Antiproliferative EC50 (nM) | Key Selectivity |
| GSK1070916 | Aurora B/C | 0.38 (B), 1.5 (C)[1] | - | 7 (A549 cells)[1] | >250-fold selective for Aurora B over Aurora A[1] |
| AT9283 | Aurora A/B, JAK2/3, Abl | - | 3 (A), 3 (B) | 7-20 (various solid tumor cell lines) | Multi-kinase inhibitor |
Note: Ki represents the inhibition constant, a measure of inhibitor potency. IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration in cellular assays.*
Signaling Pathway: Aurora Kinase B in Mitosis
Inhibition of Aurora B kinase disrupts the proper alignment and segregation of chromosomes during mitosis, leading to polyploidy and ultimately apoptosis in cancer cells.
Caption: Simplified Aurora B signaling pathway and the effect of its inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Several 7-azaindole-based inhibitors have been developed to target different isoforms of PI3K.
Data Presentation: Isoform Selectivity and Cellular Activity
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Cellular IC50 (µM) | Cell Line |
| Compound 28 | >10,000 | >10,000 | 2.5 | 750 | 0.040 | THP-1[2] |
| Compound B13 | 10 | >10,000 | 0.5 | 1.8 | 0.12 (KARPASS-422) | Lymphoma[3] |
| Compound B14 | 2.5 | >10,000 | 3.1 | 0.7 | 0.17 (KARPASS-422) | Lymphoma[3] |
| FD2054 | 1.9 | 28.1 | 10.3 | 1.5 | 0.23 (MCF-7) | Breast Cancer[4] |
| FD2078 | 2.3 | 25.6 | 12.1 | 1.8 | 0.19 (MCF-7) | Breast Cancer[4] |
Signaling Pathway: PI3K/AKT Signaling
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT, a central node in signaling pathways that promote cell survival and proliferation.
Caption: The PI3K/AKT signaling cascade and its inhibition by 7-azaindole derivatives.
p38 MAPK Inhibitors
p38 MAPK is a key player in cellular responses to stress and inflammation, making it an attractive target for inflammatory diseases.
Data Presentation: Inhibitory Potency
| Inhibitor | p38α IC50 (nM) | Cellular Activity (dWBA IC50, nM) |
| Compound 120 | 60 | 48[5] |
Note: dWBA refers to a whole blood assay, which measures the inhibition of cytokine production.
Signaling Pathway: p38 MAPK Signaling
External stressors activate a kinase cascade leading to the activation of p38 MAPK, which in turn phosphorylates downstream transcription factors and kinases, resulting in the production of pro-inflammatory cytokines.
Caption: Overview of the p38 MAPK signaling pathway and its therapeutic inhibition.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Data Presentation: Enzymatic and Cellular Inhibition
| Inhibitor | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line |
| Compound 7 | 25 | 12.93 (MCF-7), 11.52 (HCT 116)[6] | Breast, Colon Cancer[6] |
| Sunitinib (Reference) | 139 | 2.23 (HepG2), 4.77 (MCF-7) | Liver, Breast Cancer |
| Compound 20h | 34 | 0.64 (CAKI-1), 1.25 (A498) | Renal Cancer[7] |
| Compound 20k | 75 | 1.12 (CAKI-1), 2.31 (A498) | Renal Cancer[7] |
Signaling Pathway: VEGFR-2 in Angiogenesis
Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.
Caption: The VEGFR-2 signaling pathway, a critical driver of angiogenesis.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Workflow)
A common method to determine the biochemical potency (IC50) of an inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.
Detailed Methodologies:
-
LanthaScreen™ Eu Kinase Binding Assay: This assay relies on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase. Binding of the tracer is detected using a europium-labeled anti-tag antibody that binds to the kinase, resulting in a high degree of FRET. Test compounds compete with the tracer for binding to the kinase, leading to a loss of FRET signal. The signal is read on a fluorescence plate reader, and IC50 values are calculated from the dose-response curve.[8][9]
-
ADP-Glo™ Kinase Assay: This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. The assay is performed by first incubating the kinase with its substrate and ATP in the presence of a test compound. Then, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal.
Cellular Proliferation/Viability Assay (General Workflow)
The antiproliferative activity of the inhibitors is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: A typical workflow for determining cellular antiproliferative activity.
Detailed Methodologies:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells. The CellTiter-Glo® Reagent is added directly to the cells in culture medium. This results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction. The luminescent signal is proportional to the amount of ATP, which is directly proportional to the number of viable cells. The signal is measured using a luminometer.[10][11][12][13]
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Assessing the Selectivity of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established core structure in the design of kinase inhibitors, valued for its ability to mimic the purine core of ATP and form crucial hydrogen bonds within the kinase hinge region. This guide provides a comparative assessment of the potential selectivity of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, a fundamental representation of this scaffold. Due to the limited publicly available, comprehensive kinome-wide screening data for this specific parent compound, this guide will leverage data from well-characterized derivatives and compare it to established kinase inhibitors, Vemurafenib and Pexidartinib. Vemurafenib contains the same 7-azaindole core, illustrating how substitutions on this scaffold drive potency and selectivity, while Pexidartinib serves as an example of a selective kinase inhibitor with a different core structure.
Comparative Kinase Selectivity
In contrast, Vemurafenib and Pexidartinib have well-documented selectivity profiles. Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase but also exhibits activity against other kinases at higher concentrations. Pexidartinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), KIT, and FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD).
The following table summarizes the inhibitory activities (IC50 values) of derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and the comparator drugs against a selection of kinases.
| Kinase Target | 1H-pyrrolo[2,3-b]pyridine Derivative IC50 (nM) | Vemurafenib IC50 (nM) | Pexidartinib IC50 (nM) |
| Primary Targets | |||
| FGFR1 | 7 (for compound 4h)[1] | - | - |
| FGFR2 | 9 (for compound 4h)[1] | - | - |
| FGFR3 | 25 (for compound 4h)[1] | - | - |
| BRAF V600E | - | 31 | >10,000 |
| CSF1R | - | - | 17[2] |
| KIT | - | - | 12[2] |
| FLT3-ITD | - | - | 9[2] |
| Selected Off-Targets | |||
| c-Raf | - | 48 | >10,000 |
| SRC | - | 18 | - |
| LCK | - | 51 | - |
| YES1 | - | 63 | - |
| MAP2K5 | - | Potent Inhibition | - |
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function and how their selectivity is determined, the following diagrams are provided.
Experimental Protocols
To obtain the quantitative data presented in the comparison table, standardized experimental protocols are employed. Below are detailed methodologies for three common in vitro kinase inhibition assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (³³P-ATP Filter Binding)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
"Cold" (non-radioactive) ATP
-
[γ-³³P]ATP
-
Test compound
-
Kinase Assay Buffer
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound radioactivity.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO) and determine the IC50 value by non-linear regression analysis.
Mobility Shift Kinase Assay
This assay is based on the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound
-
Kinase Assay Buffer
-
Stop solution (containing EDTA to chelate Mg²⁺)
-
Microfluidic device for electrophoretic separation
Procedure:
-
Kinase Reaction: In a microplate, incubate the kinase, fluorescently labeled substrate, ATP, and test compound at various concentrations in the kinase assay buffer.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Electrophoretic Separation: Load the samples onto a microfluidic chip. Apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different charge-to-mass ratios.
-
Detection: Detect the fluorescent signals of the separated substrate and product peaks.
-
Data Analysis: Calculate the percentage of substrate conversion for each reaction. Determine the kinase activity and the percentage of inhibition at each compound concentration. Calculate the IC50 value from the dose-response curve.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FGFR Inhibition: A Comparative Guide to 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides an objective comparison of the experimental reproducibility and performance of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride, a key scaffold in Fibroblast Growth Factor Receptor (FGFR) inhibition, against prominent alternatives: AZD4547, Infigratinib, and Pemigatinib. This analysis is supported by a compilation of experimental data on synthesis and biological activity, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
The 1H-pyrrolo[2,3-b]pyridine core, a 7-azaindole, is a privileged structure in medicinal chemistry due to its ability to act as a hinge-binder in the ATP-binding pocket of various kinases. Its derivatives have shown significant promise as inhibitors of FGFRs, a family of receptor tyrosine kinases often implicated in cancer development and progression. The hydrochloride salt of 1H-pyrrolo[2,3-b]pyridin-4-amine serves as a crucial starting material or key intermediate in the synthesis of numerous potent FGFR inhibitors.
However, the reproducibility of experimental results, from synthesis to biological evaluation, is a critical factor for researchers. This guide aims to provide a clear comparison to aid in the selection of appropriate compounds and methodologies for reproducible and reliable outcomes in FGFR-targeted drug discovery.
Comparative Analysis of Synthesis and Purity
The reproducibility of a synthetic route is paramount for consistent downstream biological evaluation. The following table summarizes reported yields and purities for the synthesis of a representative 1H-pyrrolo[2,3-b]pyridine derivative and its alternatives. It is important to note that direct comparative studies on the synthesis of these specific compounds under identical conditions are limited; therefore, the data presented is a collation from various literature sources.
| Compound | Representative Synthetic Step | Reported Yield (%) | Reported Purity (%) |
| 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine | Reduction of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | 52.5 | >95% (used without further purification)[1] |
| Infigratinib (phosphate salt) | Final salt formation | 70 | >98% by HPLC[2] |
| Pemigatinib | Final deprotection step | Good yield (not quantified) | >99%[3] |
| AZD4547 | Not explicitly stated | Not explicitly stated | ≥98% (HPLC) |
In Vitro Performance: A Head-to-Head Look at FGFR Inhibition
The ultimate measure of these compounds is their ability to inhibit their target kinases. The following table provides a comparative summary of the in vitro inhibitory activity (IC50) of derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and the alternative drugs against different FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | 7 | 9 | 25 | 712[4] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165[5][6] |
| Infigratinib | 0.9 | 1.4 | 1 | 60[7] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30[8][9] |
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the context of this research, the following diagrams illustrate the FGFR signaling pathway and a general experimental workflow for the synthesis and evaluation of FGFR inhibitors.
Caption: Simplified FGFR signaling cascade and the point of inhibition.
Caption: A generalized workflow for inhibitor synthesis and evaluation.
Detailed Experimental Protocols
For the purpose of ensuring reproducibility, the following are detailed protocols for the synthesis of a key intermediate and for conducting a cell-based FGFR inhibition assay.
Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
This protocol describes the reduction of a nitro-precursor, a common step in the synthesis of aminated pyrrolopyridines.
Materials:
-
4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 4-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine, can be used in the next step without further purification if deemed of sufficient purity by analysis (e.g., NMR, LC-MS).
Protocol 2: Cell-Based FGFR Phosphorylation Assay (Western Blot)
This protocol details a common method to assess the inhibitory effect of a compound on FGFR activation in a cellular context.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16, KMS-11)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (dissolved in DMSO)
-
FGF ligand (e.g., FGF2)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with an appropriate concentration of FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR and a loading control like β-actin.
-
Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation at different compound concentrations.[10][11]
-
Conclusion
The reproducibility of experiments with 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and its derivatives is comparable to that of other established FGFR inhibitors, provided that well-defined synthetic and analytical protocols are followed. While the reported synthetic yields for intermediates can vary, the final compounds are generally obtained with high purity. In terms of biological activity, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrate potent inhibition of FGFRs, with some analogs showing comparable or even superior activity to approved drugs like AZD4547, Infigratinib, and Pemigatinib against specific FGFR isoforms. The choice of compound for a particular research application will ultimately depend on the desired selectivity profile, the specific cellular context, and the feasibility of synthesis and procurement. This guide provides a foundational resource to inform these critical decisions in the pursuit of novel and effective cancer therapeutics.
References
- 1. 1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-bromo- synthesis - chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. How is Pemigatinib Synthesised?_Chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD4547 | VEGFR | FGFR | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride (CAS No. 1134307-94-0), a nitrogenous heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is classified as a hazardous substance. Key hazard statements include:
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[2]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[1]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE, including a respirator if ventilation is inadequate.[1]
-
Containment:
-
Collection: Carefully place the spilled material and any contaminated absorbent into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[1]
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains or waterways.[1] If contamination of drains occurs, notify emergency services.[1]
-
Waste Disposal: Dispose of the sealed container as hazardous waste in accordance with local, state, and federal regulations.[1][2]
Disposal of Unused or Waste Material
Disposal of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the sewer system.[3]
Experimental Protocol for Waste Disposal:
-
Waste Segregation: Collect waste 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed waste carrier.[2] Ensure the disposal facility is authorized to handle this class of chemical waste.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
Caption: Disposal workflow for 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
